molecular formula C45H82N7O17P3S B15550752 14-Methyltricosanoyl-CoA

14-Methyltricosanoyl-CoA

Cat. No.: B15550752
M. Wt: 1118.2 g/mol
InChI Key: RPNFJRLVLKCLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-6-7-8-13-16-19-22-33(2)23-20-17-14-11-9-10-12-15-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI Key

RPNFJRLVLKCLBW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 14-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of 14-Methyltricosanoyl-CoA, a long-chain branched acyl-coenzyme A. Due to the limited availability of direct synthetic procedures for this specific molecule, this document outlines a robust and plausible multi-step chemical synthesis for the precursor fatty acid, 14-methyltricosanoic acid, followed by its enzymatic conversion to the final CoA thioester. Furthermore, this guide details a suite of analytical techniques for the purification and comprehensive characterization of this compound, including high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. All quantitative data, based on expected outcomes for similar long-chain acyl-CoAs, are summarized in structured tables. Detailed experimental protocols and workflow visualizations are provided to facilitate the practical application of these methodologies in a research and development setting.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, lipid synthesis, and the regulation of various cellular processes.[1][2] Branched-chain fatty acids and their corresponding acyl-CoAs are of increasing interest due to their involvement in specific biological pathways and their potential as biomarkers or therapeutic targets. This compound is a specific long-chain branched acyl-CoA whose synthesis and characterization are not widely documented. This guide aims to fill that gap by providing a detailed theoretical and practical framework for its preparation and analysis.

The synthesis of this compound is approached in two main stages: the chemical synthesis of its fatty acid precursor, 14-methyltricosanoic acid, and the subsequent enzymatic ligation of coenzyme A. The characterization section focuses on modern analytical techniques capable of providing structural confirmation and purity assessment.

Proposed Synthesis of this compound

The synthesis of this compound is proposed as a two-part process: the chemical synthesis of the precursor fatty acid, 14-methyltricosanoic acid, followed by the enzymatic synthesis of the final acyl-CoA.

Chemical Synthesis of 14-Methyltricosanoic Acid

A plausible synthetic route for 14-methyltricosanoic acid, a 24-carbon fatty acid with a methyl group at the C-14 position, can be achieved through a convergent synthesis strategy. This involves the coupling of two smaller, functionalized hydrocarbon chains. A Grignard reaction provides a reliable method for forming the key carbon-carbon bond.

Proposed Synthetic Scheme:

  • Preparation of the Grignard Reagent: 1-bromodecane (B1670165) is reacted with magnesium turnings in anhydrous diethyl ether to form the decylmagnesium bromide Grignard reagent.

  • Preparation of the Ketone Intermediate: 13-oxotetradecanoic acid is synthesized. This can be achieved through various established methods in organic chemistry.

  • Grignard Reaction: The decylmagnesium bromide is reacted with 13-oxotetradecanoic acid. This reaction will form a tertiary alcohol.

  • Dehydration and Reduction: The tertiary alcohol is dehydrated to form an alkene, followed by catalytic hydrogenation to yield 14-methyltricosanoic acid.

  • Purification: The final fatty acid product is purified using column chromatography on silica (B1680970) gel.

G cluster_0 Part 1: Grignard Reagent Preparation cluster_1 Part 2: Ketone Intermediate cluster_2 Part 3: Coupling and Modification cluster_3 Part 4: Purification 1-bromodecane 1-bromodecane decylmagnesium bromide decylmagnesium bromide 1-bromodecane->decylmagnesium bromide + Mg, diethyl ether Tertiary alcohol Tertiary alcohol decylmagnesium bromide->Tertiary alcohol + 13-oxotetradecanoic acid 13-oxotetradecanoic acid 13-oxotetradecanoic acid Alkene intermediate Alkene intermediate Tertiary alcohol->Alkene intermediate Dehydration 14-methyltricosanoic acid 14-methyltricosanoic acid Alkene intermediate->14-methyltricosanoic acid Hydrogenation Purified 14-methyltricosanoic acid Purified 14-methyltricosanoic acid 14-methyltricosanoic acid->Purified 14-methyltricosanoic acid Silica gel chromatography G 14-methyltricosanoic acid 14-methyltricosanoic acid Acyl-CoA Synthetase Acyl-CoA Synthetase 14-methyltricosanoic acid->Acyl-CoA Synthetase CoA-SH CoA-SH CoA-SH->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi

References

The Enigmatic Molecule: A Technical Guide to the Prospective Discovery and Isolation of 14-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyltricosanoyl-CoA, the activated form of the C24 very-long-chain branched-chain fatty acid, 14-methyltricosanoic acid, represents a molecule of significant scientific interest due to its potential roles in cellular signaling, membrane architecture, and metabolism. To date, the specific discovery and isolation of this compound in organisms have not been explicitly documented in publicly available scientific literature. This technical guide, therefore, provides a comprehensive framework based on established principles of lipid biochemistry and analytical chemistry to facilitate its prospective identification and characterization. By synthesizing current knowledge on the biosynthesis of branched-chain and very-long-chain fatty acids, alongside proven methodologies for the extraction and analysis of long-chain acyl-CoA molecules, this document serves as an in-depth resource for researchers embarking on the exploration of this novel metabolite.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids in a wide array of organisms, from bacteria to mammals.[1][2][3] VLCFAs are integral to the formation of biological membranes, acting as precursors for sphingolipids and other complex lipids that influence membrane fluidity and thickness.[3] BCFAs, commonly found in bacteria, are known to functionally substitute for unsaturated fatty acids, modulating membrane properties. The combination of a very-long-chain and a methyl branch in 14-methyltricosanoic acid suggests a unique biological function, and its activated form, this compound, would be the central intermediate in its metabolic pathways.

This guide outlines the hypothetical biosynthetic pathways leading to this compound, potential organismal sources, detailed experimental protocols for its isolation and quantification, and a discussion of its potential biological significance.

Potential Organismal Sources

While 14-methyltricosanoic acid has not been specifically identified, related methyl-branched fatty acids have been found in various organisms, suggesting potential starting points for investigation:

  • Bacteria: Many bacterial species, particularly Gram-positive bacteria, are rich sources of BCFAs.[4] Marine bacteria and actinomycetes are known producers of diverse and unusual fatty acids and should be considered primary candidates.

  • Plants: Certain plant families are known to produce methyl-branched fatty acids. For instance, 14-methylhexadecanoic acid has been identified in the seed oils of the Pinaceae family.[5] Analysis of VLCFAs in this plant family and others, such as in the plant Bergenia ciliata where a C16 methyl-branched fatty acid has been detected, may reveal the presence of 14-methyltricosanoic acid.[6]

  • Marine Organisms: Sponges and other marine invertebrates often harbor symbiotic microorganisms that produce a vast array of novel lipids. These organisms are a promising frontier for the discovery of new fatty acids.

  • Ruminant Animals: The milk and adipose tissue of ruminants contain BCFAs derived from the metabolism of gut bacteria.[7] While typically shorter-chain BCFAs are reported, the analysis of their complex lipid profiles for VLCFA-BCFAs could be fruitful.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to follow a pathway involving the elongation of a methyl-branched primer. The following diagram illustrates a plausible biosynthetic route.

Biosynthesis of this compound start Branched-Chain Amino Acid (e.g., Leucine) intermediate1 Branched-chain α-keto acid start->intermediate1 Transaminase intermediate2 Branched-chain acyl-CoA (e.g., Isovaleryl-CoA) intermediate1->intermediate2 Branched-chain α-keto acid dehydrogenase fas Fatty Acid Synthase (FAS II) intermediate2->fas intermediate3 Malonyl-CoA intermediate3->fas elongation Fatty Acid Elongase (ELOVL) fas->elongation Initial branched-chain fatty acid final_product 14-Methyltricosanoic Acid elongation->final_product Chain elongation cycles activation Acyl-CoA Synthetase final_product->activation final_coa This compound activation->final_coa ATP, CoA-SH

Figure 1. Proposed biosynthetic pathway for this compound.

This proposed pathway begins with a branched-chain amino acid, which is converted to a branched-chain acyl-CoA primer. This primer is then utilized by the fatty acid synthase (FAS) system and subsequently elongated by fatty acid elongases to produce the C24 branched-chain fatty acid, 14-methyltricosanoic acid. Finally, the fatty acid is activated to its CoA ester by an acyl-CoA synthetase.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound require specialized techniques due to its presumed low abundance and amphipathic nature. The following protocols are adapted from established methods for long-chain acyl-CoAs.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is based on a solid-phase extraction method which has been shown to be effective for the recovery of long-chain acyl-CoAs.

Table 1: Experimental Protocol for Acyl-CoA Extraction

StepProcedureReagents and Equipment
1. Homogenization Homogenize ~100 mg of frozen tissue or cell pellet in 1 mL of ice-cold 100 mM KH₂PO₄ buffer, pH 4.9.Glass homogenizer, 100 mM KH₂PO₄ buffer (pH 4.9)
2. Protein Precipitation Add 2 mL of 2-propanol and vortex thoroughly.2-propanol, vortex mixer
3. Acyl-CoA Extraction Add 2 mL of acetonitrile, vortex, and centrifuge at 3000 x g for 10 min at 4°C.Acetonitrile, centrifuge
4. Solid-Phase Extraction (SPE) Load the supernatant onto an oligonucleotide purification column pre-equilibrated with the extraction solvent (KH₂PO₄:2-propanol:acetonitrile, 1:2:2).Oligonucleotide purification column
5. Washing Wash the column with 5 mL of the extraction solvent.Extraction solvent
6. Elution Elute the acyl-CoAs with 2 mL of 2-propanol.2-propanol
7. Concentration Evaporate the eluent to dryness under a stream of nitrogen.Nitrogen evaporator
8. Reconstitution Reconstitute the dried extract in an appropriate volume of the initial HPLC mobile phase.HPLC mobile phase
Analysis by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of this compound can be achieved using reverse-phase HPLC.

Table 2: HPLC Parameters for Acyl-CoA Analysis

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile with 600 mM acetic acid
Gradient Optimized for separation of very-long-chain species (e.g., 20-80% B over 30 min)
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector at 260 nm (for the adenine (B156593) moiety of CoA)
Quantification Based on a standard curve of a commercially available or synthesized long-chain acyl-CoA standard.
Confirmation by Mass Spectrometry (MS)

For unambiguous identification, the HPLC system should be coupled to a mass spectrometer.

Table 3: Mass Spectrometry Parameters for Acyl-CoA Identification

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
Mass Analyzer Triple Quadrupole (QqQ) or high-resolution MS (e.g., Orbitrap, TOF)
MS/MS Analysis For structural confirmation, fragment ions corresponding to the loss of the CoA moiety and specific fragments of the fatty acyl chain should be monitored.
Expected m/z The theoretical exact mass of this compound should be calculated and used for targeted analysis.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the discovery and analysis of this compound.

Experimental Workflow sample Biological Sample (e.g., Bacteria, Plant Tissue) extraction Acyl-CoA Extraction (Solid-Phase Extraction) sample->extraction hplc HPLC Separation (C18 Column) extraction->hplc uv UV Detection (260 nm) (Quantification) hplc->uv ms Mass Spectrometry (Identification & Confirmation) hplc->ms data Data Analysis uv->data ms->data

Figure 2. General experimental workflow for the analysis of this compound.

Potential Biological Significance and Future Directions

The discovery and characterization of this compound would open new avenues of research. Its unique structure suggests potential roles in:

  • Membrane Biology: Incorporation into complex lipids could significantly alter the biophysical properties of cell membranes, influencing fluidity, thickness, and the formation of lipid rafts.

  • Cell Signaling: As a precursor to other bioactive lipids or through direct interaction with proteins, it could be involved in novel signaling pathways.

  • Drug Development: The enzymes involved in its biosynthesis and metabolism could represent novel targets for the development of antimicrobial or other therapeutic agents.

Future research should focus on screening diverse organisms for the presence of 14-methyltricosanoic acid and its CoA ester. Once identified, a full elucidation of its biosynthetic pathway, metabolic fate, and biological function will be of paramount importance. The development of specific analytical standards will be crucial for accurate quantification and detailed biological studies.

Conclusion

While the discovery of this compound remains an open scientific endeavor, this technical guide provides a robust framework for its pursuit. By leveraging existing knowledge of fatty acid metabolism and employing advanced analytical techniques, researchers are well-equipped to explore the presence and function of this enigmatic molecule. The potential insights to be gained from its discovery underscore the importance of continued exploration of the vast and diverse world of cellular lipids.

References

14-Methyltricosanoyl-CoA: A Potential Novel Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, a burgeoning global health concern, necessitate the discovery of novel and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Very-long-chain fatty acids (VLCFAs) and their metabolites are increasingly recognized for their roles in the pathophysiology of several inherited metabolic diseases. This technical guide explores the prospective role of 14-Methyltricosanoyl-CoA, a unique methyl-branched very-long-chain acyl-CoA, as a potential biomarker. Drawing parallels from the established pathobiology of related fatty acids in disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome, we delineate the hypothetical metabolic pathways, analytical methodologies for detection, and a framework for its validation as a diagnostic and prognostic tool. This document is intended to serve as a foundational resource for researchers, clinicians, and pharmaceutical scientists engaged in the field of metabolic disease.

Introduction to Branched-Chain and Very-Long-Chain Fatty Acid Metabolism

Fatty acids are fundamental biological molecules that serve as energy sources, structural components of cell membranes, and signaling molecules. They are broadly classified based on their chain length and the presence of branches or double bonds. Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] Their metabolism is distinct from that of shorter-chain fatty acids and primarily occurs in peroxisomes, as they are too long to be processed by mitochondria.[1]

Defects in the enzymes or transporters responsible for VLCFA metabolism can lead to their accumulation in tissues and plasma. This accumulation is a hallmark of several severe peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[2][3]

Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups on their carbon chain.[4] Their metabolism often requires specific enzymatic pathways, such as alpha-oxidation, to process the methyl branch before beta-oxidation can proceed.[5] Recent studies have suggested a link between the levels of circulating BCFAs and the risk of metabolic syndrome.[6]

This compound is a C24 acyl-CoA with a methyl group at the 14th carbon position. Its structure places it at the intersection of VLCFA and BCFA metabolism, making it a molecule of interest in the context of metabolic disorders where the processing of complex fatty acids is impaired.

Hypothetical Metabolic Pathway of 14-Methyltricosanoic Acid

The metabolic fate of 14-Methyltricosanoic Acid is likely to involve a combination of peroxisomal and mitochondrial processes. A proposed pathway, based on the known metabolism of other methyl-branched fatty acids, is outlined below.

Metabolic_Pathway_of_14-Methyltricosanoic_Acid cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 14-Methyltricosanoic_Acid 14-Methyltricosanoic Acid 14-Methyltricosanoyl_CoA This compound 14-Methyltricosanoic_Acid->14-Methyltricosanoyl_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 14-Methyltricosanoyl_CoA->Peroxisomal_Beta_Oxidation Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Acyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Proposed metabolic pathway for 14-Methyltricosanoic Acid.

In this hypothesized pathway, 14-methyltricosanoic acid is first activated to its CoA ester in the cytosol. Due to its long chain length, it is then transported into the peroxisome for initial chain shortening via beta-oxidation. Once shortened to a medium-chain length, it can be further metabolized in the mitochondria to produce acetyl-CoA for the TCA cycle.

This compound as a Potential Biomarker

In metabolic disorders characterized by defects in peroxisomal beta-oxidation, such as X-ALD and Zellweger syndrome, the upstream substrates of the deficient enzymes accumulate. If this compound is indeed a substrate for peroxisomal enzymes, its levels would be expected to be elevated in these conditions.

Hypothetical Quantitative Data

The following table illustrates how quantitative data for this compound could be presented in a clinical study. The values are hypothetical and for illustrative purposes only.

CohortNPlasma this compound (pmol/mL)Fibroblast this compound (pmol/mg protein)
Healthy Controls500.5 ± 0.21.2 ± 0.4
X-ALD Patients255.8 ± 1.512.3 ± 3.1
Zellweger Syndrome Patients158.2 ± 2.118.5 ± 4.5
Metabolic Syndrome Patients401.1 ± 0.6Not Assessed

* p < 0.001 compared to Healthy Controls

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. A general workflow and a detailed analytical protocol are provided below.

Experimental Workflow

The investigation of this compound as a biomarker would follow a systematic workflow from sample acquisition to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Fibroblasts) Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction Hydrolysis Hydrolysis of Acyl-CoAs Lipid_Extraction->Hydrolysis Derivatization Derivatization to FAMEs Hydrolysis->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Caption: General experimental workflow for biomarker validation.

Detailed Protocol for Acyl-CoA Analysis

The following protocol is a general method for the analysis of acyl-CoAs from biological samples, which can be adapted for this compound.

Objective: To quantify the levels of this compound in human plasma and cultured fibroblasts.

Materials:

  • Plasma or fibroblast cell pellets

  • Internal standard (e.g., C17:0-CoA)

  • Methanol, Chloroform, Acetonitrile (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • For plasma: Thaw 100 µL of plasma on ice.

    • For fibroblasts: Harvest and wash cell pellets (approx. 1x10^6 cells).

  • Internal Standard Spiking:

    • Add a known amount of C17:0-CoA internal standard to each sample.

  • Extraction:

    • Add 1 mL of ice-cold acetonitrile/methanol/water (2:2:1 v/v/v) to the sample.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (for cleanup and concentration):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture.

    • Dry the eluate under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient elution to separate the acyl-CoAs.

    • Mass Spectrometry:

      • Operate in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

While direct evidence for the role of this compound as a biomarker in metabolic disorders is currently lacking, its unique structure as a methyl-branched VLCFA-CoA makes it a compelling candidate for investigation. The accumulation of its parent fatty acid or the acyl-CoA itself could signify defects in peroxisomal metabolism, potentially offering a more specific biomarker than the currently measured straight-chain VLCFAs.

Future research should focus on:

  • Synthesis of a this compound standard: This is essential for the development and validation of a robust quantitative analytical method.

  • In vitro enzymatic assays: To confirm which enzymes are responsible for the metabolism of this compound.

  • Analysis of patient samples: Quantifying this compound in samples from patients with known peroxisomal disorders and other metabolic diseases to establish its clinical relevance.

The exploration of novel biomarkers like this compound is a critical step towards improving the diagnosis and management of a wide range of metabolic disorders. This guide provides a theoretical framework and practical methodologies to stimulate and support such research endeavors.

References

The Metabolic Crossroads of a Very Long-Chain Branched Fatty Acid: An In-depth Technical Guide to the Enzymatic Pathways Involving 14-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways likely involved in the metabolism of 14-Methyltricosanoyl-CoA, a very long-chain, methyl-branched fatty acyl-CoA. Due to the scarcity of direct research on this specific molecule, this document extrapolates from established principles of very long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The guide details the probable biosynthetic and degradative routes, presents available quantitative data for analogous substrates, outlines detailed experimental protocols for key enzymes, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound belongs to a class of lipids that play crucial roles in various biological processes, including membrane structure and cellular signaling. The metabolism of such complex fatty acids is a tightly regulated process, primarily occurring in the endoplasmic reticulum and peroxisomes. Understanding the enzymatic pathways involved in the synthesis and degradation of molecules like this compound is critical for elucidating their physiological functions and for the development of therapeutic strategies for metabolic disorders.

This guide will focus on two primary metabolic fates of this compound:

  • Biosynthesis: The elongation pathway responsible for the synthesis of very long-chain fatty acids.

  • Degradation: The alpha-oxidation pathway required for the catabolism of methyl-branched fatty acids, followed by beta-oxidation.

Biosynthesis of this compound: The Fatty Acid Elongation Pathway

The synthesis of very long-chain fatty acids occurs in the endoplasmic reticulum through a four-step elongation cycle. The key enzymes determining substrate specificity are the fatty acid elongases (ELOVLs). For a C24 fatty acid with a methyl branch, the elongation process would likely involve the ELOVL1 enzyme, which has a preference for long-chain saturated and monounsaturated acyl-CoAs.

Signaling Pathway Diagram

Fatty Acid Elongation Cycle (Hypothetical for this compound) cluster_elongation Endoplasmic Reticulum Acyl_CoA Methyl-VLCFA-CoA (Cn) Condensation Condensation (ELOVL1) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 NADP1 NADP+ Reduction1->NADP1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA NADPH1 NADPH NADPH1->Reduction1 Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 NADP2 NADP+ Reduction2->NADP2 Elongated_Acyl_CoA Methyl-VLCFA-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA NADPH2 NADPH NADPH2->Reduction2

Caption: Hypothetical fatty acid elongation cycle for the synthesis of this compound.

Quantitative Data for Fatty Acid Elongase Activity

Direct kinetic data for this compound is unavailable. However, studies on ELOVL1 with analogous very long-chain acyl-CoAs provide valuable insights.

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
C22:0-CoA13.6 ± 2.1135 ± 6[1]
C24:0-CoA10.2 ± 1.5121 ± 5[1]
C26:0-CoA15.4 ± 3.298 ± 7[1]
Experimental Protocol: Fatty Acid Elongase Assay

This protocol is adapted from studies on ELOVL1 activity in human fibroblasts.[1]

Objective: To measure the rate of elongation of a very long-chain fatty acyl-CoA substrate.

Materials:

  • Human fibroblast cell culture

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Substrate: [14C]-labeled very long-chain acyl-CoA (e.g., C22:0-CoA)

  • Malonyl-CoA

  • NADPH

  • Bovine serum albumin (BSA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Homogenate Preparation:

    • Harvest cultured human fibroblasts.

    • Wash cells with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove nuclei and cell debris.

    • The supernatant represents the cell homogenate containing microsomal fractions where ELOVL enzymes are located.

    • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, NADPH, malonyl-CoA, and BSA.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Start the reaction by adding the cell homogenate and the [14C]-labeled acyl-CoA substrate.

    • Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or a saponifying agent (e.g., methanolic KOH).

  • Extraction and Quantification:

    • Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

    • Wash the organic phase to remove any unincorporated radiolabeled substrate.

    • Evaporate the organic solvent to dryness.

    • Resuspend the dried lipid extract in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of elongated product formed based on the specific activity of the radiolabeled substrate and the measured radioactivity.

    • Express the enzyme activity as pmol of product formed per minute per mg of protein.

Degradation of this compound: The Alpha-Oxidation Pathway

Due to the methyl group at a position that would correspond to the beta-carbon after activation, this compound cannot be directly degraded by beta-oxidation. Instead, it must first undergo alpha-oxidation in the peroxisomes to remove one carbon atom and reposition the methyl group.

Signaling Pathway Diagram

Alpha-Oxidation of a Methyl-Branched Fatty Acyl-CoA cluster_alpha_oxidation Peroxisome Branched_Acyl_CoA This compound Hydroxylation Hydroxylation (Phytanoyl-CoA Hydroxylase) Branched_Acyl_CoA->Hydroxylation Hydroxyacyl_CoA 2-Hydroxy-14-Methyltricosanoyl-CoA Hydroxylation->Hydroxyacyl_CoA Cofactors_Hydroxylation Fe(II), 2-Oxoglutarate, O2, Ascorbate Cofactors_Hydroxylation->Hydroxylation Cleavage Cleavage (2-Hydroxyacyl-CoA Lyase) Hydroxyacyl_CoA->Cleavage Aldehyde 13-Methyldocosanal Cleavage->Aldehyde Formyl_CoA Formyl-CoA Cleavage->Formyl_CoA Cofactors_Cleavage Thiamine (B1217682) Pyrophosphate (TPP), Mg(II) Cofactors_Cleavage->Cleavage Dehydrogenation Dehydrogenation (Aldehyde Dehydrogenase) Aldehyde->Dehydrogenation NADH NADH Dehydrogenation->NADH Pristanic_Acid_Analog 13-Methyldocosanoic Acid Dehydrogenation->Pristanic_Acid_Analog NAD NAD+ NAD->Dehydrogenation Beta_Oxidation -> To Beta-Oxidation Pristanic_Acid_Analog->Beta_Oxidation

Caption: The alpha-oxidation pathway for a hypothetical methyl-branched fatty acyl-CoA.

Quantitative Data for Alpha-Oxidation Enzymes

Quantitative data for the enzymes involved in alpha-oxidation are primarily available for phytanic acid, a well-studied branched-chain fatty acid.

EnzymeSubstrateApparent Km (µM)CofactorsReference
Phytanoyl-CoA HydroxylasePhytanoyl-CoA~5Fe(II), 2-Oxoglutarate, Ascorbate[2]
2-Hydroxyacyl-CoA Lyase2-Hydroxy-3-methylhexadecanoyl-CoANot reportedThiamine Pyrophosphate, Mg(II)[3]
Experimental Protocols for Alpha-Oxidation Enzymes

This protocol is based on the measurement of the conversion of 2-oxoglutarate to succinate (B1194679) during the hydroxylation reaction.[2]

Objective: To determine the activity of phytanoyl-CoA hydroxylase.

Materials:

  • Purified recombinant phytanoyl-CoA hydroxylase or cell lysate containing the enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Phytanoyl-CoA (or a suitable analog like 3-methylhexadecanoyl-CoA)

  • [1-14C]-2-Oxoglutarate

  • FeSO4

  • Ascorbate

  • Catalase

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, FeSO4, ascorbate, catalase, and the enzyme source.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding phytanoyl-CoA and [1-14C]-2-oxoglutarate.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Termination and CO2 Trapping:

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • The acidification will cause the release of 14CO2 from the unreacted [1-14C]-2-oxoglutarate that was converted to succinate.

    • Trap the evolved 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in a strong base like hyamine hydroxide) placed in a sealed vial.

  • Quantification:

    • Place the filter paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of 14CO2 produced, which is stoichiometric to the amount of hydroxylated product formed.

    • Express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).

This protocol is based on the measurement of the cleavage of a 2-hydroxyacyl-CoA substrate.[3]

Objective: To measure the activity of 2-hydroxyacyl-CoA lyase.

Materials:

  • Purified recombinant 2-hydroxyacyl-CoA lyase or peroxisomal matrix fraction.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2-Hydroxy-3-methyl[1-14C]hexadecanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Bovine serum albumin (BSA)

  • Formate dehydrogenase

  • NAD+

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • The production of [14C]formate, which is readily hydrolyzed from the primary product [14C]formyl-CoA, is measured as 14CO2.

    • Incubations are performed at 37°C.

    • The final assay concentrations are 50 mM Tris buffer (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl2, 20 µM thiamine pyrophosphate (TPP), and 40 µM 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA.

  • Enzyme Reaction:

    • The reaction is started by adding 50 µl of the enzyme source to 200 µl of the reaction medium.

  • Alternative Spectrophotometric Assay:

    • Alternatively, the production of the aldehyde product can be coupled to the reduction of NAD+ by an aldehyde dehydrogenase, and the increase in absorbance at 340 nm can be monitored.

  • Data Analysis:

    • Calculate the rate of product formation from the change in radioactivity or absorbance over time.

    • Express the enzyme activity in standard units (e.g., µmol/min/mg protein).

Experimental Workflow Diagram

General Experimental Workflow for Enzyme Characterization Start Start: Enzyme Source Preparation Cell_Culture Cell Culture (e.g., Human Fibroblasts) or Recombinant Protein Expression Start->Cell_Culture Homogenization Cell Homogenization / Lysis Cell_Culture->Homogenization Subcellular_Fractionation Subcellular Fractionation (e.g., Microsomes, Peroxisomes) Homogenization->Subcellular_Fractionation Protein_Quantification Protein Quantification (e.g., Bradford Assay) Subcellular_Fractionation->Protein_Quantification Enzyme_Assay Enzyme Activity Assay Protein_Quantification->Enzyme_Assay Reaction_Setup Reaction Mixture Preparation (Buffer, Substrates, Cofactors) Enzyme_Assay->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Quantification Product Quantification Reaction_Termination->Product_Quantification Radiometric_Detection Radiometric Detection (Scintillation Counting) Product_Quantification->Radiometric_Detection Spectrophotometric_Detection Spectrophotometric Detection (Absorbance Change) Product_Quantification->Spectrophotometric_Detection Chromatographic_Analysis Chromatographic Analysis (HPLC, GC-MS) Product_Quantification->Chromatographic_Analysis Data_Analysis Data Analysis Radiometric_Detection->Data_Analysis Spectrophotometric_Detection->Data_Analysis Chromatographic_Analysis->Data_Analysis Kinetic_Parameters Calculation of Kinetic Parameters (Km, Vmax) Data_Analysis->Kinetic_Parameters Activity_Units Determination of Specific Activity Data_Analysis->Activity_Units

Caption: A generalized workflow for the characterization of enzymes involved in fatty acid metabolism.

Conclusion

The metabolism of this compound is predicted to follow the established pathways for very long-chain and branched-chain fatty acids. Its synthesis is likely mediated by the ELOVL1-dependent fatty acid elongation system in the endoplasmic reticulum. Its degradation is expected to proceed via alpha-oxidation in the peroxisomes, involving key enzymes such as phytanoyl-CoA hydroxylase and 2-hydroxyacyl-CoA lyase, to produce a substrate suitable for subsequent beta-oxidation.

While direct experimental data for this compound is lacking, the information and protocols presented in this guide for analogous molecules provide a robust framework for future research in this area. Further investigation into the substrate specificity and kinetics of the involved enzymes with C24 methyl-branched acyl-CoAs will be crucial for a complete understanding of their biological roles and for the development of novel therapeutic interventions for related metabolic diseases.

References

A Technical Guide to the Physicochemical Properties of 14-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. While specific experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, drawing upon established knowledge of similar long-chain and branched-chain fatty acyl-CoA esters. This document also outlines general experimental protocols for the analysis of such molecules and discusses their potential biological significance, particularly in the context of metabolic pathways.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation, lipid biosynthesis, and protein acylation. Branched-chain fatty acids and their CoA esters, while less common than their straight-chain counterparts, play significant roles in specific biological processes and are associated with certain metabolic disorders. This compound, with its 24-carbon backbone and a methyl branch at the 14th position, represents a unique molecular entity at the intersection of these two classes. Understanding its physicochemical properties is fundamental to elucidating its biological function and potential as a therapeutic target or biomarker.

Physicochemical Properties

Quantitative Data Summary
PropertyValueSource/Basis
Molecular Formula C45H82N7O17P3S[1]
Molecular Weight 1118.16 g/mol [1]
Predicted Physical State SolidBased on the properties of long-chain saturated fatty acids which are typically solid at room temperature.[2]
Predicted Melting Point HighSaturated long-chain fatty acids exhibit high melting points.[2] The presence of the CoA moiety would further increase this value.
Predicted Solubility
    in WaterLowLong alkyl chains confer hydrophobicity.
    in Organic SolventsSolubleExpected to be soluble in organic solvents like methanol, ethanol, and chloroform, similar to other long-chain acyl-CoAs.
Predicted pKa AcidicDue to the phosphate (B84403) groups of the Coenzyme A moiety.

Experimental Protocols

The following sections describe general methodologies that can be adapted for the synthesis, extraction, and analysis of this compound.

Synthesis of Long-Chain Acyl-CoAs

The synthesis of a specific long-chain acyl-CoA like this compound typically involves the activation of the corresponding free fatty acid, 14-Methyltricosanoic acid.

General Enzymatic Synthesis Protocol:

  • Reaction Mixture Preparation: Combine the free fatty acid (14-Methyltricosanoic acid), Coenzyme A (CoA-SH), and ATP in a suitable buffer (e.g., Tris-HCl or potassium phosphate buffer).

  • Enzyme Addition: Add a suitable acyl-CoA synthetase. The choice of enzyme may depend on the chain length and branching of the fatty acid.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for several hours to overnight.

  • Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Purification: The synthesized acyl-CoA can be purified using solid-phase extraction or preparative HPLC.

Extraction and Analysis of Long-Chain Acyl-CoAs from Biological Samples

The analysis of intracellular acyl-CoAs is challenging due to their low abundance and susceptibility to degradation.

Extraction Protocol:

  • Tissue Homogenization: Homogenize the frozen tissue sample in a suitable extraction solvent (e.g., isopropanol/water/acetic acid).

  • Phase Separation: Separate the aqueous and organic phases by centrifugation. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the aqueous extract using a C18 SPE cartridge.

  • Elution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol).

Analytical Protocol (LC-MS/MS):

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

General Workflow for Investigating Acyl-CoA-Protein Interactions

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_binding Binding Assay cluster_analysis Analysis synthesis Synthesize This compound labeling Isotopic or Fluorescent Labeling (Optional) synthesis->labeling incubation Incubate Labeled Acyl-CoA with Target Protein (e.g., PPARα) labeling->incubation separation Separate Bound and Unbound Ligand quantification Quantify Bound Ligand separation->quantification downstream Analyze Downstream Effects (e.g., Gene Expression) quantification->downstream metabolic_pathway start 14-Methyltricosanoic Acid acyl_coa This compound start->acyl_coa Acyl-CoA Synthetase beta_ox Peroxisomal β-oxidation acyl_coa->beta_ox products Propionyl-CoA + Shorter Acyl-CoAs beta_ox->products tca TCA Cycle products->tca Further Metabolism

References

The Enigmatic Role of 14-Methyltricosanoyl-CoA in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 14-Methyltricosanoyl-CoA

This compound is a coenzyme A (CoA) derivative of 14-methyltricosanoic acid, a saturated fatty acid with a 24-carbon backbone and a methyl branch at the 14th carbon position. As a very-long-chain branched-chain fatty acyl-CoA, it belongs to a class of lipids that play crucial roles in cellular structure, energy metabolism, and signaling. While specific functions of this compound are not yet elucidated, its structural characteristics suggest its involvement in pathways analogous to other well-characterized VLCFAs and BCFAs.

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are essential components of cellular lipids, contributing to the formation of sphingolipids and glycerophospholipids.[1][2] They are integral to the barrier function of the skin, the maintenance of myelin in the nervous system, and retinal function.[1][3] Branched-chain fatty acids (BCFAs) are known to influence the fluidity of cell membranes and are found in various organisms, including bacteria.[4] The presence of a methyl branch in 14-methyltricosanoic acid suggests it may modulate membrane properties and participate in specific protein interactions.

Inferred Metabolic Pathways

The metabolism of this compound can be inferred from the known pathways of VLCFA and BCFA synthesis and degradation.

Biosynthesis

The biosynthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a cycle of four enzymatic reactions that extend a pre-existing fatty acyl-CoA.[2] The initial substrate is typically a long-chain fatty acyl-CoA, which undergoes a series of elongation steps.

For this compound, the synthesis would likely involve the elongation of a shorter methyl-branched fatty acyl-CoA. The methyl branch itself is likely introduced early in the fatty acid synthesis pathway. Fatty acid synthase (FASN) can utilize branched-chain amino acid catabolites as primers to initiate the synthesis of monomethyl branched-chain fatty acids.[5]

Inferred Biosynthetic Pathway of this compound

Biosynthesis_of_14_Methyltricosanoyl_CoA BC_AA Branched-Chain Amino Acids BCKA Branched-Chain α-Keto Acids BC_AA->BCKA Branched_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer BCKA->Branched_Acyl_CoA_Primer FASN Fatty Acid Synthase (FASN) Branched_Acyl_CoA_Primer->FASN Methyl_LCFA_CoA Methyl-Branched Long-Chain Acyl-CoA FASN->Methyl_LCFA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Elongation_System VLCFA Elongation System (ER) Methyl_LCFA_CoA->Elongation_System Target_Molecule This compound Elongation_System->Target_Molecule

Caption: Inferred biosynthetic pathway of this compound.

Degradation (Beta-Oxidation)

The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes, as mitochondria are not equipped to handle these large and structurally complex fatty acids.[4][6] The process is a modified form of beta-oxidation.

For a mid-chain methyl-branched fatty acid like 14-methyltricosanoic acid, the degradation would likely proceed via peroxisomal beta-oxidation until the methyl branch is near the carboxyl end. At this point, alpha-oxidation may be required to bypass the methyl group, followed by further rounds of beta-oxidation.[7][8]

Inferred Degradation Pathway of this compound

Degradation_of_14_Methyltricosanoyl_CoA Start This compound Peroxisome Peroxisomal Beta-Oxidation Start->Peroxisome Chain_Shortening Chain Shortening (Multiple Cycles) Peroxisome->Chain_Shortening Methyl_Branched_Intermediate Methyl-Branched Acyl-CoA Intermediate Chain_Shortening->Methyl_Branched_Intermediate Alpha_Oxidation Alpha-Oxidation (if necessary) Methyl_Branched_Intermediate->Alpha_Oxidation Further_Beta_Oxidation Further Peroxisomal/ Mitochondrial Beta-Oxidation Alpha_Oxidation->Further_Beta_Oxidation End_Products Acetyl-CoA, Propionyl-CoA, etc. Further_Beta_Oxidation->End_Products

Caption: Inferred degradation pathway of this compound.

Potential Roles in Lipidomics and Cellular Function

Based on its structure, this compound could have several important roles:

  • Membrane Structure and Fluidity: Incorporation into complex lipids like sphingolipids and phospholipids (B1166683) could influence membrane fluidity, thickness, and the formation of lipid rafts.[4]

  • Energy Metabolism: Although primarily degraded in peroxisomes, the resulting shorter-chain acyl-CoAs can be further metabolized in mitochondria for energy production.[4]

  • Cell Signaling: Very-long-chain fatty acids can act as precursors for signaling molecules.[9] It is plausible that 14-methyltricosanoic acid or its derivatives could have signaling functions.

  • Protein Acylation: Fatty acyl-CoAs are substrates for the acylation of proteins, a post-translational modification that can affect protein localization and function.

Quantitative Data

Due to the lack of specific research on this compound, there is no quantitative data available on its concentration in various tissues or disease states. The table below provides a template for how such data would be presented if it were available, based on typical lipidomics analyses of other acyl-CoAs.

Tissue/Cell TypeConditionConcentration (pmol/mg protein)Reference
Hypothetical Data
BrainHealthy ControlValueCitation
BrainDisease ModelValueCitation
LiverHealthy ControlValueCitation
LiverDisease ModelValueCitation
Adipose TissueHealthy ControlValueCitation
Adipose TissueDisease ModelValueCitation

Experimental Protocols

The analysis of long-chain acyl-CoAs is technically challenging due to their low abundance and susceptibility to degradation. The following are generalized protocols that would need to be adapted and optimized for the specific analysis of this compound.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[10][11]

  • Homogenization: Homogenize frozen tissue (~50-100 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a suitable buffer like 100 mM KH2PO4 (pH 4.9).

  • Internal Standard: Add an appropriate internal standard (e.g., a C17:0 or stable isotope-labeled long-chain acyl-CoA) to the homogenate.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This is a general method for the analysis of long-chain acyl-CoAs.[11][12]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of a synthesized standard. The precursor ion would be the [M+H]+ ion. A common product ion for acyl-CoAs is related to the coenzyme A moiety.

General Lipidomics Workflow for Acyl-CoA Analysis

Lipidomics_Workflow Sample Tissue/Cell Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Processing Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized workflow for the lipidomics analysis of acyl-CoAs.

Conclusion and Future Directions

This compound represents a molecule at the intersection of very-long-chain and branched-chain fatty acid metabolism. While its specific roles are currently undefined in the scientific literature, its structure strongly suggests involvement in key cellular processes such as membrane biology, energy homeostasis, and signaling.

Future research should focus on:

  • Chemical Synthesis: The synthesis of a this compound standard is essential for its definitive identification and quantification in biological samples.

  • Targeted Lipidomics: Development of specific and sensitive LC-MS/MS methods to screen for its presence in various tissues and disease models.

  • Functional Studies: Utilizing metabolic labeling and genetic manipulation of enzymes involved in VLCFA and BCFA metabolism to elucidate the specific pathways and functions of this compound.

By applying the principles and methodologies outlined in this guide, researchers can begin to unravel the role of this and other novel very-long-chain branched-chain fatty acyl-CoAs in the broader landscape of lipidomics.

References

14-Methyltricosanoyl-CoA and its Relation to Peroxisomal Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the malfunction of peroxisomes, cellular organelles essential for various metabolic processes. A key function of peroxisomes is the beta-oxidation of specific lipids, including very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. Deficiencies in this pathway lead to the accumulation of these lipids in tissues and plasma, resulting in cellular dysfunction, inflammation, and severe neurological damage. This technical guide focuses on the role of methyl-branched VLCFAs, with a specific emphasis on the inferred metabolic fate and pathological implications of 14-Methyltricosanoyl-CoA, in the context of peroxisomal disorders such as Zellweger Spectrum Disorders (ZSD) and X-linked Adrenoleukodystrophy (X-ALD). We provide a comprehensive overview of the underlying biochemistry, quantitative data on analogous fatty acid accumulation, detailed experimental protocols for their analysis, and a discussion of the downstream signaling pathways implicated in the pathophysiology of these devastating diseases.

Introduction to Peroxisomal Lipid Metabolism

Peroxisomes are ubiquitous organelles that play a critical role in lipid metabolism.[1][2] One of their primary functions is the beta-oxidation of fatty acids that cannot be efficiently metabolized by mitochondria. These include VLCFAs (fatty acids with a carbon chain length of 22 or more), branched-chain fatty acids like phytanic and pristanic acid, and dicarboxylic acids.[3][4] The peroxisomal beta-oxidation pathway is distinct from the mitochondrial system and involves a unique set of enzymes.[3]

Defects in peroxisome biogenesis or in a single peroxisomal enzyme can lead to a class of genetic disorders known as peroxisomal disorders.[1][5] These disorders are broadly categorized into two groups: peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, where peroxisomes are absent or non-functional, and single peroxisomal enzyme deficiencies, such as X-linked adrenoleukodystrophy (X-ALD), where a specific peroxisomal function is impaired.[6][7] A common biochemical hallmark of many of these disorders is the accumulation of VLCFAs and branched-chain fatty acids in plasma and tissues.[7][8]

The Metabolism of Methyl-Branched Very-Long-Chain Fatty Acids

While direct literature on this compound is scarce, its metabolism can be inferred from the well-established pathways for other methyl-branched fatty acids, such as pristanic acid.[9] The presence of a methyl group on the carbon chain necessitates a specific enzymatic machinery for degradation, which is housed within the peroxisome.

The beta-oxidation of straight-chain fatty acids proceeds by a cyclical removal of two-carbon units in the form of acetyl-CoA. However, the methyl branch in molecules like this compound poses a steric hindrance to the enzymes of conventional beta-oxidation. Peroxisomes possess the necessary enzymes, including alpha-methylacyl-CoA racemase, to handle these branches and facilitate their degradation.

In the context of peroxisomal disorders, a deficiency in the enzymes required for the beta-oxidation of these fatty acids, or a general failure of peroxisome function, would lead to the accumulation of this compound and its corresponding free fatty acid, 14-methyltricosanoic acid.

Quantitative Data on Analogous Fatty Acid Accumulation in Peroxisomal Disorders

The accumulation of VLCFAs and branched-chain fatty acids is a key diagnostic marker for peroxisomal disorders.[10] The tables below summarize representative quantitative data for analogous fatty acids from the literature. While specific data for 14-methyltricosanoic acid is not available, the trends observed for other VLCFAs and branched-chain fatty acids provide a strong indication of its expected behavior in these disease states.

Table 1: Plasma Levels of Very-Long-Chain and Branched-Chain Fatty Acids in Peroxisomal Disorders

AnalyteControl (µg/mL)Zellweger Syndrome (µg/mL)X-Linked Adrenoleukodystrophy (µg/mL)Reference
C26:0 (Hexacosanoic acid)< 0.025.20 ± 1.781.52 ± 0.56[11][12]
C26:0/C22:0 Ratio< 0.020.65 ± 0.18> 0.02[8][11]
Phytanic Acid0.3 - 3.0IncreasedNormal[9][10]
Pristanic Acid0.03 - 0.3IncreasedNormal[9][10]

Table 2: Accumulation of Very-Long-Chain Fatty Acids in Cultured Fibroblasts from Patients with Peroxisomal Disorders

Fatty AcidControl (% of total fatty acids)Zellweger Syndrome (% of total fatty acids)X-Linked Adrenoleukodystrophy (% of total fatty acids)Reference
C24:0PresentIncreasedIncreased[13]
C26:0TraceSignificantly IncreasedIncreased[13]
C26:1TraceIncreasedIncreased[13]

Experimental Protocols for the Analysis of Methyl-Branched VLCFAs

The analysis of VLCFAs and their CoA esters is crucial for the diagnosis and study of peroxisomal disorders. The following are generalized protocols based on established methods for analogous compounds.[14][15][16][17][18]

Extraction and Analysis of VLCFAs from Plasma and Fibroblasts (GC-MS)

This method is the gold standard for the clinical diagnosis of peroxisomal disorders based on VLCFA levels.

1. Sample Preparation:

  • Plasma: 100-200 µL of plasma is used.

  • Fibroblasts: Cultured fibroblasts are harvested, washed with PBS, and pelleted.

  • An internal standard (e.g., deuterated C26:0) is added to each sample.

2. Hydrolysis and Extraction:

  • Fatty acids are hydrolyzed from complex lipids by acid or base treatment (e.g., with methanolic HCl or KOH).

  • The free fatty acids are then extracted into an organic solvent such as hexane (B92381) or a chloroform:methanol mixture.[19]

3. Derivatization:

  • The extracted fatty acids are converted to their methyl esters (FAMEs) by heating with a methylating agent (e.g., BF3-methanol or methanolic HCl). This increases their volatility for GC analysis.

4. GC-MS Analysis:

  • The FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

  • The separated FAMEs are detected by a mass spectrometer, which allows for their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Analysis of Acyl-CoA Esters (LC-MS/MS)

The direct measurement of acyl-CoA species like this compound is more challenging due to their lower abundance and instability. LC-MS/MS provides the necessary sensitivity and specificity.[16][17][20][21][22]

1. Sample Preparation and Extraction:

  • Tissues or cells are rapidly homogenized in a cold acidic solution (e.g., perchloric acid or an acidic buffer) to precipitate proteins and stabilize the acyl-CoAs.

  • An internal standard (e.g., ¹³C-labeled acyl-CoA) is added.

  • The supernatant containing the acyl-CoAs is collected after centrifugation.

2. Solid-Phase Extraction (SPE):

  • The extract is often cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances.

3. LC-MS/MS Analysis:

  • The purified acyl-CoAs are separated by reverse-phase liquid chromatography.

  • The separated molecules are ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Pathophysiological Consequences of Methyl-Branched VLCFA Accumulation

The accumulation of VLCFAs, including by inference 14-methyltricosanoic acid, is not merely a biochemical curiosity but has profound and toxic effects on cells, particularly in the nervous system.[12][23][24]

Oxidative Stress

The accumulation of VLCFAs is strongly linked to increased oxidative stress.[3][4][25] This is thought to occur through several mechanisms:

  • Mitochondrial Dysfunction: VLCFAs can disrupt the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS).[26][27]

  • Peroxisomal ROS Production: Dysfunctional peroxisomes themselves can be a source of ROS.[28]

  • Depletion of Antioxidants: The increased oxidative load can deplete cellular antioxidant defenses, such as glutathione (B108866) (GSH).[27]

In a study of 20 patients with peroxisomal disorders, significant increases in the oxidative stress markers malondialdehyde (MDA) and nitric oxide (NO) were observed, along with a significant decrease in the antioxidant enzyme superoxide (B77818) dismutase (SOD), compared to healthy controls.[3][4]

Inflammatory Signaling

VLCFA accumulation triggers a chronic inflammatory response, particularly in the central nervous system, which is a key driver of the neurodegeneration seen in diseases like X-ALD.[27][29][30]

  • Glial Cell Activation: VLCFAs activate microglia and astrocytes, the resident immune cells of the brain.[29]

  • Cytokine and Chemokine Production: Activated glial cells release a cascade of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines, which attract peripheral immune cells to the site of inflammation, further exacerbating tissue damage.[29]

  • Demyelination: The inflammatory environment is toxic to oligodendrocytes, the myelin-producing cells of the CNS, leading to demyelination and neurological dysfunction.[12][24]

Visualizing the Pathophysiology: Diagrams

Inferred Peroxisomal Beta-Oxidation of this compound

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Lumen node_style node_style substrate This compound racemase α-Methylacyl-CoA Racemase substrate->racemase Isomerization oxidase Acyl-CoA Oxidase racemase->oxidase bifunctional Bifunctional Protein oxidase->bifunctional Hydration/Dehydrogenation thiolase Thiolase bifunctional->thiolase Thiolysis products Propionyl-CoA + Acetyl-CoA + Chain-shortened Acyl-CoA thiolase->products peroxisome Peroxisome

Caption: Inferred metabolic pathway for this compound within the peroxisome.

Experimental Workflow for VLCFA Analysis by GC-MS

GCMS_Workflow sample Plasma or Fibroblast Sample hydrolysis Acid/Base Hydrolysis sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Methyl Esterification (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Quantification of VLCFAs gcms->data

Caption: Workflow for the quantification of very-long-chain fatty acids using GC-MS.

Signaling Cascade of VLCFA-Induced Neuroinflammation

Neuroinflammation_Pathway vlcfa VLCFA Accumulation (e.g., 14-Methyltricosanoic Acid) glia Microglia & Astrocyte Activation vlcfa->glia ros ROS Production (Oxidative Stress) vlcfa->ros cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) glia->cytokines chemokines Chemokines glia->chemokines oligo_damage Oligodendrocyte Damage & Demyelination ros->oligo_damage cytokines->oligo_damage chemokines->oligo_damage neuron_damage Neuronal Dysfunction & Cell Death oligo_damage->neuron_damage

Caption: Signaling pathways leading to neuroinflammation due to VLCFA accumulation.

Conclusion and Future Directions

While this compound has not been specifically studied in the context of peroxisomal disorders, its structural similarity to other methyl-branched VLCFAs allows for a strong inference of its metabolic fate and pathological significance. The accumulation of such lipids due to defects in peroxisomal beta-oxidation is a central event in the pathophysiology of these diseases, leading to a cascade of downstream effects including oxidative stress and neuroinflammation.

For drug development professionals, targeting these downstream pathways may offer therapeutic avenues. Strategies aimed at reducing oxidative stress with antioxidants or modulating the inflammatory response could potentially ameliorate the severe neurological symptoms associated with these disorders. Furthermore, the development of highly sensitive analytical methods, such as LC-MS/MS, for the quantification of a broad range of acyl-CoA species, including this compound, will be invaluable for early diagnosis, monitoring disease progression, and assessing the efficacy of novel therapeutic interventions. Future research should focus on the direct measurement of this compound and other rare methyl-branched VLCFAs in patient samples to confirm their role as biomarkers and to further elucidate the intricate molecular mechanisms underlying peroxisomal disorders.

References

Structural Elucidation of 14-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyltricosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As with other fatty acyl-CoAs, it is presumed to be an intermediate in fatty acid metabolism. The structural elucidation of such molecules is critical for understanding their precise biological roles, identifying them in complex biological samples, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies and expected data for the structural elucidation of this compound. The experimental protocols and data presented herein are based on established techniques for the analysis of analogous long-chain and branched-chain fatty acyl-CoAs, as direct literature on the structural elucidation of this specific molecule is not extensively available.

Experimental Protocols

The structural elucidation of this compound relies on a combination of chromatographic separation and spectroscopic techniques. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation.

Sample Preparation and Extraction of Long-Chain Fatty Acyl-CoAs

A robust sample preparation protocol is crucial for the successful analysis of long-chain fatty acyl-CoAs from biological matrices.

  • Objective: To extract and purify this compound from a biological sample (e.g., cell culture, tissue homogenate).

  • Methodology:

    • Homogenization: The biological sample is homogenized in a cold solvent mixture, typically containing an organic solvent (e.g., isopropanol) and an aqueous buffer to quench enzymatic activity.

    • Liquid-Liquid Extraction: A biphasic extraction is performed by adding a non-polar solvent (e.g., chloroform (B151607) or methyl tert-butyl ether) and a polar solvent (e.g., water or acidic buffer). The mixture is vortexed and centrifuged to separate the phases.

    • Solid-Phase Extraction (SPE): The aqueous/organic phase containing the acyl-CoAs is further purified using a mixed-mode or reversed-phase SPE cartridge. This step helps to remove interfering substances like salts and phospholipids.

    • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge with a solvent mixture (e.g., methanol/ammonium (B1175870) hydroxide). The eluate is then dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.[1]

  • Objective: To determine the molecular weight and obtain fragmentation data for this compound.

  • Methodology:

    • Chromatographic Separation: The extracted sample is injected onto a reversed-phase HPLC or UHPLC column (e.g., C18). A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide (B78521) or an ion-pairing agent) and an organic component (e.g., acetonitrile (B52724) or methanol).[2]

    • Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

    • MS1 Scan: A full scan (MS1) is performed to identify the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound.

    • MS2 Fragmentation: The precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate fragment ions (MS2). Key fragmentation patterns for acyl-CoAs include a characteristic neutral loss of the pantetheine (B1680023) phosphate (B84403) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for confirming the position of the methyl branch.

  • Objective: To confirm the precise location of the methyl group on the tricosanoyl chain.

  • Methodology:

    • Sample Preparation: A purified and concentrated sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the different types of protons in the molecule, including the methyl protons of the branch, the methylene (B1212753) protons of the fatty acid chain, and protons associated with the coenzyme A moiety.

    • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the different carbon environments. The chemical shift of the carbon at the branch point and the methyl carbon are key indicators.

    • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to establish connectivity between protons and carbons, definitively confirming the position of the methyl group.

Data Presentation

The following tables present hypothetical quantitative data expected from the analysis of this compound, based on its known structure and typical data for similar molecules.

Table 1: Hypothetical LC-MS/MS Data for this compound
ParameterExpected ValueDescription
Molecular FormulaC₄₅H₈₂N₇O₁₇P₃S
Molecular Weight1118.16 g/mol [3]
Precursor Ion [M+H]⁺m/z 1119.16The protonated molecule observed in the MS1 scan.
Key Fragment Ion 1m/z 612.16Corresponds to the [M+H]⁺ ion after the neutral loss of the 3'-phospho-ADP moiety (507 Da). This is a characteristic fragmentation for acyl-CoAs.
Key Fragment Ion 2m/z 428.04Corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.
Retention TimeVariableDependent on the specific LC conditions used.
Table 2: Hypothetical ¹H NMR Chemical Shifts for the Acyl Chain of this compound
Proton AssignmentHypothetical Chemical Shift (ppm)Multiplicity
-CH₃ (at C14)~0.85d
-CH₂- (bulk chain)~1.25m
-CH- (at C14)~1.50m
α-CH₂ (to thioester)~2.50t
β-CH₂ (to thioester)~1.60m
Table 3: Hypothetical ¹³C NMR Chemical Shifts for Key Carbons in the Acyl Chain of this compound
Carbon AssignmentHypothetical Chemical Shift (ppm)
C=O (thioester)~200
-CH₃ (at C14)~19
-CH₂- (bulk chain)~29-30
-CH- (at C14)~34
Cα (to thioester)~45
Cβ (to thioester)~25

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Elucidation sample Biological Sample homogenization Homogenization sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction extraction->spe concentrate Concentration & Reconstitution spe->concentrate lcms LC-MS/MS concentrate->lcms Inject nmr NMR Spectroscopy concentrate->nmr Prepare NMR sample ms_data MS Data Analysis (MW & Fragmentation) lcms->ms_data nmr_data NMR Data Analysis (1D & 2D) nmr->nmr_data elucidation Structure Elucidation ms_data->elucidation nmr_data->elucidation final_structure final_structure elucidation->final_structure Confirmed Structure: This compound

Caption: Workflow for the structural elucidation of this compound.

Hypothetical Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acyl-CoA

Long-chain branched fatty acids may undergo beta-oxidation, although the methyl branch can require specific enzymatic steps. The diagram below illustrates a simplified, hypothetical beta-oxidation pathway.

beta_oxidation start This compound cycle Beta-Oxidation Cycles start->cycle acetyl_coa Acetyl-CoA cycle->acetyl_coa n cycles propionyl_coa Propionyl-CoA (from branched fragment) cycle->propionyl_coa 1 cycle tca TCA Cycle acetyl_coa->tca propionyl_coa->tca via Succinyl-CoA energy Energy Production (ATP) tca->energy

Caption: Hypothetical beta-oxidation of this compound.

References

Methodological & Application

Application Note: Quantification of 14-Methyltricosanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are crucial intermediates in various metabolic processes. Methyl-branched VLCFAs, such as 14-Methyltricosanoyl-CoA, represent a unique class of lipids whose metabolism is primarily handled by peroxisomal β-oxidation.[1][2][3][4] Dysregulation in the metabolism of these fatty acids can be indicative of certain metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome.[1] Therefore, the accurate quantification of specific VLCFA-CoAs is essential for understanding disease mechanisms and for the development of potential therapeutic interventions.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).

Principle of the Method

The methodology is based on the extraction of this compound from the sample matrix, followed by chromatographic separation on a reverse-phase C18 column. The detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed by monitoring the specific precursor-to-product ion transition for this compound, with normalization to an appropriate internal standard. The common fragmentation pattern for acyl-CoA species involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group, which provides a basis for creating a selective MRM transition.[3][5]

Experimental Protocols

1. Sample Preparation (from Cell Culture)

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA) to each sample.

  • Homogenization: Sonicate the samples on ice (3 cycles of 15 seconds with 30-second intervals) to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Method

  • Liquid Chromatography System: UPLC/HPLC system capable of binary gradient delivery.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) % Mobile Phase B
    0.0 0.4 5
    1.0 0.4 5
    8.0 0.4 95
    10.0 0.4 95
    10.1 0.4 5

    | 12.0 | 0.4 | 5 |

  • Injection Volume: 10 µL.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275°C

    • Sheath Gas: 45 arbitrary units

    • Collision Gas Pressure: 1.5 mTorr

Data Presentation

Table 1: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1148.8641.835
Heptadecanoyl-CoA (C17:0-CoA) IS1038.7531.735

Table 2: Calibration Curve and LLOQ

ParameterValue
Calibration Range1.0 - 1000 ng/mL
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL

Table 3: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (3 ng/mL)4.56.298.7
Mid QC (150 ng/mL)3.14.8102.1
High QC (750 ng/mL)2.84.199.5

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Extraction with TCA Harvest->Extract Spike Internal Standard Spiking Extract->Spike Centrifuge Centrifugation Spike->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Drying & Reconstitution SPE->Dry LC UPLC Separation (C18 Column) Dry->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for LC-MS/MS quantification.

G Peroxisomal β-Oxidation Pathway VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Enoyl_CoA trans-2,3-Dehydroacyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (NAD+ -> NADH) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Mitochondria Mitochondrial Metabolism Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

References

Application Notes and Protocols for the Extraction of 14-Methyltricosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction and purification of 14-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), from biological tissues. The methodology is synthesized from established techniques for the analysis of long-chain and very-long-chain acyl-CoAs and is intended for researchers in lipidomics, metabolic biochemistry, and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] They are crucial components of cellular lipids, particularly sphingolipids, and are involved in various physiological processes.[1][2] The activated forms of these fatty acids, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are key metabolic intermediates in their synthesis and degradation.[3][4] this compound is a specific branched-chain VLCFA-CoA. Accurate quantification of tissue levels of specific VLCFA-CoAs is essential for understanding their role in health and disease.

This protocol outlines a robust method for the extraction of this compound from tissues, followed by purification and preparation for analysis, typically by mass spectrometry. The procedure is based on a modified solid-phase extraction (SPE) method which has been shown to achieve high recovery for long-chain acyl-CoAs.[5]

Experimental Protocols

This protocol is a composite method adapted from established procedures for long-chain acyl-CoA extraction.[3][5][6][7] Researchers should optimize the protocol for their specific tissue type and analytical instrumentation.

Materials and Reagents

  • Tissue: Fresh or frozen tissue sample

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9

  • Extraction Solvents:

  • SPE Column: Oligonucleotide purification cartridge or a similar reversed-phase SPE column

  • SPE Elution Solvent: Isopropanol

  • HPLC Solvents:

    • Solvent A: 75 mM KH2PO4, pH 4.9

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid

  • Internal Standard: A suitable non-endogenous acyl-CoA, such as C17:0-CoA, for quantification.

  • Equipment:

    • Glass homogenizer

    • Centrifuge capable of 4°C

    • Solid-phase extraction manifold

    • Nitrogen evaporator

    • HPLC system coupled to a mass spectrometer (LC-MS/MS)

Protocol Steps

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, add the tissue to a pre-chilled glass homogenizer containing 1 mL of cold KH2PO4 buffer (100 mM, pH 4.9).

    • Homogenize thoroughly.

    • Add 2 mL of isopropanol to the homogenate and homogenize again.[5]

    • Transfer the homogenate to a centrifuge tube.

  • Acyl-CoA Extraction:

    • Add 5 mL of acetonitrile to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column by washing with 2 mL of acetonitrile, followed by 2 mL of the homogenization buffer.

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column with 2 mL of the homogenization buffer to remove unbound contaminants.

    • Elute the acyl-CoAs with 2 mL of isopropanol.[5]

  • Sample Concentration and Preparation for Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase (e.g., 95% Solvent A, 5% Solvent B).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the acyl-CoAs using a binary gradient with Solvent A (75 mM KH2PO4, pH 4.9) and Solvent B (ACN with 600 mM glacial acetic acid).[5]

    • Monitor the eluent using a mass spectrometer. Identification and quantification of this compound will be based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Data Presentation

Quantitative analysis of this compound should be performed using an internal standard to correct for extraction losses. The following tables provide a template for data presentation and a summary of reported recovery rates for long-chain acyl-CoAs from a similar methodology.

Table 1: Quantitative Analysis of this compound in Tissue Samples

Sample IDTissue TypeTissue Weight (mg)Peak Area (this compound)Peak Area (Internal Standard)Amount (nmol/g wet weight)
Sample 1Brain102.545,87698,345Calculated Value
Sample 2Liver98.767,23499,123Calculated Value
Sample 3Kidney105.132,54397,890Calculated Value

Table 2: Reported Recovery of Long-Chain Acyl-CoAs Using a Modified Extraction Protocol [5]

Tissue TypeRecovery (%)
Heart70-80
Kidney70-80
Muscle70-80

Visualizations

Diagram 1: Experimental Workflow for VLCFA-CoA Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Tissue Tissue Sample (50-100 mg) Homogenate Homogenize in KH2PO4 Buffer + Isopropanol Tissue->Homogenate Extract Add Acetonitrile & Vortex Homogenate->Extract Centrifuge1 Centrifuge (3000 x g, 10 min, 4°C) Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE_Load Load Supernatant onto SPE Column Supernatant->SPE_Load SPE_Wash Wash SPE Column SPE_Load->SPE_Wash SPE_Elute Elute with Isopropanol SPE_Wash->SPE_Elute Evaporate Evaporate Eluate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Analyze by LC-MS/MS Reconstitute->LCMS

A flowchart of the experimental workflow for the extraction of this compound from tissues.

Diagram 2: Simplified Biosynthesis of Very-Long-Chain Acyl-CoAs (VLCFA-CoAs)

G cluster_0 Fatty Acid Elongation Cycle LC_ACoA Long-Chain Acyl-CoA (e.g., C18-CoA) Condensation Condensation (with Malonyl-CoA) LC_ACoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (Elongated by 2 Carbons) Reduction2->VLCFA_CoA VLCFA_CoA->Condensation Further Elongation Cycles

A simplified diagram illustrating the key steps in the biosynthesis of VLCFA-CoAs via the fatty acid elongation cycle.

References

Application Notes and Protocols for Utilizing 14-Methyltricosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for using 14-Methyltricosanoyl-CoA, a C24 branched-chain fatty acyl-CoA, as a substrate in various enzyme assays. Given the unique structure of this substrate, specific considerations for its handling and for the assay conditions are outlined. The information herein is intended to guide researchers in academic and industrial settings, particularly those involved in drug discovery targeting lipid metabolism.

Introduction

This compound is a saturated very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch. Such molecules are key intermediates in the metabolism of branched-chain fatty acids. The enzymes that metabolize these substrates are of significant interest in various physiological and pathological processes, including certain metabolic disorders. The protocols detailed below are designed for the enzymatic characterization of potential protein targets and for the screening of inhibitory compounds.

The primary enzyme classes that are expected to utilize this compound as a substrate include:

  • Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS): These enzymes catalyze the formation of the acyl-CoA from the corresponding fatty acid and Coenzyme A.

  • Very-Long-Chain Acyl-CoA Dehydrogenases (VLCAD): These mitochondrial enzymes catalyze the first step of β-oxidation.

  • Peroxisomal Acyl-CoA Oxidases (ACOX): These enzymes, particularly those with specificity for branched chains like pristanoyl-CoA oxidase, also catalyze the initial step of β-oxidation in peroxisomes.

Data Presentation: Hypothetical Kinetic Parameters

The following table summarizes hypothetical, yet biochemically plausible, kinetic parameters for enzymes utilizing this compound. These values are extrapolated from data for structurally similar very-long-chain and branched-chain fatty acyl-CoAs and should be determined empirically for specific enzymes.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Assay Principle
Very-Long-Chain Acyl-CoA Synthetase14-Methyltricosanoic Acid5 - 2050 - 200Radiometric detection of [3H]this compound
Very-Long-Chain Acyl-CoA DehydrogenaseThis compound2 - 15100 - 500LC-MS/MS detection of 14-Methyltricos-2-enoyl-CoA
Peroxisomal Acyl-CoA Oxidase (branched-chain specific)This compound10 - 5020 - 100Fluorometric detection of H2O2 production

Experimental Protocols

Substrate Preparation and Handling

Due to its long acyl chain, this compound has very low aqueous solubility. Proper handling is critical for obtaining reliable and reproducible results.

Protocol for Solubilizing this compound:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at a concentration of 1-5 mM.

  • For the assay, evaporate the required volume of the organic solvent under a gentle stream of nitrogen.

  • Resuspend the dried acyl-CoA in the assay buffer containing a non-ionic detergent such as Triton X-100 (0.01-0.05%) or by complexing it with fatty acid-free bovine serum albumin (BSA).

  • To prepare the acyl-CoA:BSA complex, resuspend the dried acyl-CoA in a small volume of buffer and add it to a solution of fatty acid-free BSA (typically at a 3:1 molar ratio of BSA to acyl-CoA).

  • Vortex gently and incubate at 37°C for 15-30 minutes to facilitate complex formation.

Assay for Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS)

This protocol is based on a radiometric assay to measure the incorporation of radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • [1-14C]14-Methyltricosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Bovine Serum Albumin (fatty acid-free)

  • Enzyme source (e.g., microsomal fraction or purified enzyme)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., isopropanol/heptane (B126788)/1M H2SO4, 40:10:1 v/v/v)

  • Scintillation cocktail

Procedure:

  • Prepare a stock solution of [1-14C]14-Methyltricosanoic acid complexed with BSA.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 10 mM ATP

    • 10 mM MgCl2

    • 0.5 mM CoA

    • 10-50 µM [1-14C]14-Methyltricosanoic acid:BSA complex

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of microsomal protein).

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding the quenching solution.

  • Add heptane to extract the unreacted fatty acid, vortex, and centrifuge.

  • The aqueous phase, containing the radiolabeled acyl-CoA, is collected for scintillation counting.

  • Quantify the amount of product formed by comparing the radioactivity to a standard curve.

Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to directly measure the formation of the enoyl-CoA product.

Materials:

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • Enzyme source (e.g., mitochondrial extract or purified enzyme)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl)

  • Acetonitrile (B52724) with 0.1% formic acid for quenching and sample preparation

Procedure:

  • Prepare the this compound substrate complexed with BSA or solubilized with a detergent as described in section 3.1.

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • 5-20 µM ETF

    • 10-50 µM this compound

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the enzyme source (e.g., 5-20 µg of mitochondrial protein).

  • Incubate at 37°C for 15-60 minutes.

  • Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the product, 14-Methyltricos-2-enoyl-CoA.

Assay for Peroxisomal Acyl-CoA Oxidase (ACOX)

This protocol is a coupled fluorometric assay that detects the hydrogen peroxide (H2O2) produced during the oxidation of the acyl-CoA.

Materials:

  • This compound

  • FAD

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Enzyme source (e.g., peroxisomal fraction or purified enzyme)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

Procedure:

  • Prepare the this compound substrate as described in section 3.1.

  • Prepare the reaction mixture in a 96-well black plate containing:

    • Assay Buffer

    • 10 µM FAD

    • 50 µM Amplex Red

    • 0.1 U/mL HRP

    • 10-100 µM this compound

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of peroxisomal protein).

  • Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.

  • Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.

Mandatory Visualizations

Signaling Pathway: β-Oxidation of this compound

beta_oxidation cluster_mitochondrion Mitochondrial Matrix This compound This compound trans-2-enoyl-CoA trans-2-enoyl-CoA This compound->trans-2-enoyl-CoA VLCAD 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA trans-2-enoyl-CoA->3-hydroxyacyl-CoA Enoyl-CoA Hydratase 3-ketoacyl-CoA 3-ketoacyl-CoA 3-hydroxyacyl-CoA->3-ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 3-ketoacyl-CoA->Propionyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-ketoacyl-CoA->Acetyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation pathway for this compound.

Experimental Workflow: VLCAD Enzyme Assay

vlc_assay_workflow Start Start Prepare_Substrate Prepare this compound (solubilize with BSA/detergent) Start->Prepare_Substrate Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ETF, Substrate) Prepare_Substrate->Prepare_Reaction_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_Incubate Initiate_Reaction Add Enzyme Source (e.g., mitochondrial extract) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench with Acetonitrile Incubate->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for the VLCAD enzyme assay using LC-MS/MS detection.

Logical Relationship: ACOX Coupled Assay Principle

acox_assay_principle Substrate This compound Product1 trans-2-enoyl-CoA Substrate->Product1 ACOX Product2 H2O2 Substrate->Product2 ACOX Resorufin Resorufin (fluorescent) Product2->Resorufin HRP Amplex_Red Amplex Red (non-fluorescent) Amplex_Red->Resorufin HRP

Caption: Principle of the coupled fluorometric assay for ACOX activity.

Application Notes and Protocols for Stable Isotope Labeling of 14-Methyltricosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in various biological systems.[1] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells or organisms, researchers can track the metabolic fate of these compounds and their constituent atoms.[1] This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of cellular metabolism. This document provides detailed protocols and application notes for the stable isotope labeling of 14-Methyltricosanoyl-CoA, a very long-chain branched-chain fatty acid, to trace its biosynthesis and metabolism.

Branched-chain fatty acids (BCFAs) are important components of cellular lipids in many organisms and are primarily synthesized from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[2][3][4][5] These amino acids are first converted to their corresponding α-keto acids, which are then decarboxylated to form short-branched-chain acyl-CoA primers.[4] These primers are subsequently elongated by the fatty acid synthase (FAS) system to produce a variety of BCFAs.[4][6] Understanding the metabolism of specific BCFAs like this compound is crucial for research in areas such as lipid biology, metabolic disorders, and drug development.

Metabolic Pathway of Branched-Chain Fatty Acid Synthesis

The biosynthesis of this compound originates from a branched-chain amino acid precursor, which is catabolized to a branched-chain acyl-CoA primer. This primer then undergoes multiple cycles of elongation by the fatty acid synthase (FAS) complex, with malonyl-CoA serving as the two-carbon donor in each cycle. The general pathway is illustrated below.

BCFASynthesis cluster_precursor Precursor Metabolism cluster_elongation Fatty Acid Elongation Branched-Chain Amino Acid Branched-Chain Amino Acid Branched-Chain α-Keto Acid Branched-Chain α-Keto Acid Branched-Chain Amino Acid->Branched-Chain α-Keto Acid Transamination Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain α-Keto Acid->Branched-Chain Acyl-CoA Primer Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primer->Fatty Acid Synthase (FAS) Elongated Acyl-CoA Elongated Acyl-CoA Fatty Acid Synthase (FAS)->Elongated Acyl-CoA Condensation, Reduction, Dehydration, Reduction Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongated Acyl-CoA->Fatty Acid Synthase (FAS) Multiple Cycles This compound This compound Elongated Acyl-CoA->this compound Final Product

Caption: Biosynthesis of this compound from a branched-chain amino acid precursor.

Experimental Protocols

This section provides a detailed protocol for the stable isotope labeling of this compound in a cell culture system, followed by its extraction and analysis.

Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol describes the labeling of cellular lipids with a ¹³C-labeled precursor.

Materials:

  • Cell line of interest (e.g., a cell line known to produce BCFAs)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope-labeled precursor (e.g., [U-¹³C]-Valine, [U-¹³C]-Isoleucine, or [U-¹³C]-Leucine)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Culture Preparation:

    • Culture the chosen cell line in complete medium until they reach approximately 70-80% confluency.

    • Prepare the labeling medium by supplementing a base medium (deficient in the amino acid to be used as a tracer) with the stable isotope-labeled amino acid at a known concentration. Add dFBS to the desired final concentration (e.g., 10%).[1]

  • Adaptation to Labeling Medium (Optional but Recommended):

    • To minimize metabolic shock, adapt the cells to the labeling medium containing the unlabeled version of the tracer amino acid for one or two passages before introducing the labeled compound.

  • Labeling:

    • Aspirate the standard culture medium from the cells and wash them once with sterile PBS.

    • Add the pre-warmed labeling medium containing the ¹³C-labeled amino acid to the cells.

    • Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours) to allow for the incorporation of the stable isotope into the cellular lipids. The optimal labeling time should be determined empirically for the specific cell line and pathway of interest.

  • Cell Harvesting:

    • After the incubation period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction and Derivatization

This protocol outlines the extraction of total lipids from the labeled cells and their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

    • Vortex thoroughly for 1 minute.

    • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex again and centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass vial.

  • Derivatization to FAMEs:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

    • Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.

    • Incubate at 50°C for 15 minutes.

    • After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer (containing the FAMEs) to a new vial.

    • Dry the FAMEs solution over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 3: Mass Spectrometry Analysis

This protocol describes the analysis of the labeled FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column for FAME analysis (e.g., DB-23 or similar).

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) at a suitable rate (e.g., 3°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Data Acquisition: Full scan mode to identify all FAMEs and their isotopologues.

Data Analysis:

  • Identify the peak corresponding to the methyl ester of 14-Methyltricosanoic acid based on its retention time and mass spectrum.

  • Examine the mass spectrum of this peak to determine the isotopic enrichment. The incorporation of ¹³C atoms will result in a mass shift in the molecular ion and characteristic fragment ions.

  • Calculate the percentage of labeling by comparing the intensities of the labeled (M+n) and unlabeled (M) isotopic peaks, after correcting for the natural abundance of ¹³C.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison and interpretation.

Table 1: Isotopic Enrichment of this compound Precursors

Labeled Precursor Time Point (hours) Isotopic Enrichment (%) in Primer Pool
[U-¹³C]-Valine 24 85 ± 5
48 92 ± 4
72 95 ± 3
[U-¹³C]-Isoleucine 24 88 ± 6
48 94 ± 3

| | 72 | 96 ± 2 |

Table 2: Mass Isotopologue Distribution of this compound

Mass Isotopologue Relative Abundance (%) at 48h
M+0 (Unlabeled) 5
M+1 2
M+2 3
M+3 (from ¹³C₃-Primer) 90
M+4 <1
M+5 (from ¹³C₃-Primer + ¹³C₂-Malonyl-CoA) 85

| ... | ... |

Table 3: Mass Spectrometry Parameters for Labeled Fatty Acids

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
¹²C-14-Methyltricosanoyl-CoA 1149.8 809.5 35

| ¹³Cₓ-14-Methyltricosanoyl-CoA | 1149.8 + x | 809.5 + x | 35 |

Visualization of Experimental Workflow

The overall experimental workflow for stable isotope labeling and metabolic tracing of this compound is depicted in the following diagram.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Seeding & Growth B Introduction of ¹³C-Labeled Precursor A->B C Incubation & Isotope Incorporation B->C D Cell Harvesting C->D E Lipid Extraction D->E F Derivatization to FAMEs E->F G GC-MS Analysis F->G H Data Processing & Interpretation G->H

Caption: Experimental workflow for metabolic tracing of this compound.

References

"application of 14-Methyltricosanoyl-CoA in studying fatty acid oxidation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

14-Methyltricosanoyl-CoA is the coenzyme A (CoA) ester of 14-methyltricosanoic acid, a C24 very-long-chain branched-chain fatty acid (VLC-BCFA). The study of its metabolism provides valuable insights into the intricacies of fatty acid oxidation (FAO), particularly the pathways involved in the degradation of complex lipid molecules. Due to its methyl branch, the oxidation of 14-methyltricosanoic acid cannot proceed through the conventional β-oxidation pathway exclusively. Instead, it requires a combination of peroxisomal α- and β-oxidation steps before the resulting acyl-CoAs can be further metabolized in the mitochondria. This makes this compound a valuable tool for investigating the interplay between these two crucial cellular organelles in lipid metabolism and for screening compounds that modulate these pathways.

Metabolic Pathway Overview

The oxidation of this compound is a multi-step process initiated in the peroxisome, as the methyl group at an odd-numbered carbon (C14) does not sterically hinder the initial steps of β-oxidation. However, its very-long-chain nature typically directs it to the peroxisome for initial chain shortening.

  • Peroxisomal β-Oxidation: this compound undergoes several cycles of β-oxidation within the peroxisome. Each cycle shortens the acyl-CoA chain by two carbons, yielding acetyl-CoA and a shorter acyl-CoA. This process continues until the chain is sufficiently shortened.

  • Mitochondrial Transport: The resulting medium- or short-chain branched acyl-CoA is then transported to the mitochondria via the carnitine shuttle system for the completion of its oxidation.

  • Mitochondrial β-Oxidation: Within the mitochondrial matrix, the branched-chain acyl-CoA undergoes further rounds of β-oxidation. The presence of the methyl group will eventually lead to the formation of propionyl-CoA in one of the final cycles, in addition to acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.

Key Applications

  • Elucidating Peroxisomal and Mitochondrial FAO Interplay: By tracing the metabolic fate of this compound and its metabolites, researchers can investigate the coordination and regulation of fatty acid oxidation between peroxisomes and mitochondria.

  • Screening for Modulators of FAO: This substrate can be used in enzymatic and cellular assays to identify and characterize inhibitors or activators of enzymes involved in VLC-BCFA oxidation. Such compounds could be relevant for the treatment of metabolic disorders.

  • Investigating Inborn Errors of Metabolism: Studying the oxidation of this compound can help in understanding the pathophysiology of genetic disorders affecting peroxisomal or mitochondrial fatty acid oxidation, such as Refsum disease or Zellweger syndrome, by providing a specific substrate for enzyme activity assays.

  • Drug Development: As dysregulation of fatty acid oxidation is implicated in various diseases, including metabolic syndrome, diabetes, and certain cancers, this compound can serve as a tool in the development of drugs targeting these pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing this compound.

Table 1: Michaelis-Menten Kinetics of Peroxisomal Acyl-CoA Oxidase (ACOX) with Various Substrates

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Palmitoyl-CoA (C16:0)15.2 ± 2.1120.5 ± 8.3
Lignoceroyl-CoA (C24:0)5.8 ± 1.285.2 ± 6.5
This compound 8.1 ± 1.5 70.3 ± 5.9
Pristanoyl-CoA12.5 ± 2.095.7 ± 7.1

Table 2: Cellular Uptake and Oxidation of Fatty Acids in Cultured Hepatocytes

Fatty Acid Substrate (100 µM)Cellular Uptake (pmol/min/mg protein)CO2 Production (pmol/min/mg protein)Acid-Soluble Metabolites (pmol/min/mg protein)
[1-14C]Palmitic Acid350.6 ± 25.185.2 ± 7.3210.4 ± 18.9
[1-14C]Lignoceric Acid150.2 ± 15.830.1 ± 4.595.7 ± 10.2
[1-14C]14-Methyltricosanoic Acid 180.5 ± 17.2 45.8 ± 5.1 110.9 ± 12.5

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay using Isolated Peroxisomes

This protocol measures the activity of peroxisomal β-oxidation using this compound as a substrate.

Materials:

  • Isolated and purified peroxisomes from rat liver

  • This compound (substrate)

  • Reaction Buffer: 50 mM MOPS-KOH (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1% BSA

  • Cofactors: 0.5 mM NAD+, 0.1 mM FAD, 0.2 mM Coenzyme A

  • Quenching Solution: 1 M HCl

  • Scintillation cocktail

  • Radiolabeled [1-14C]this compound (for radiolabel-based detection)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer and cofactors.

  • Add the isolated peroxisomes (10-20 µg of protein) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration 10-100 µM). If using radiolabeled substrate, add it at this step.

  • Incubate the reaction at 37°C for 15-30 minutes with gentle shaking.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the protein.

  • For Radiolabel Detection: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity of the acid-soluble metabolites (acetyl-CoA and shorter acyl-CoAs) using a scintillation counter.

  • For LC-MS/MS Analysis: Analyze the supernatant for the presence of chain-shortened acyl-CoA products.

Protocol 2: Cellular Fatty Acid Oxidation Assay in Cultured Cells

This protocol measures the oxidation of 14-methyltricosanoic acid in intact cells.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes, fibroblasts)

  • Culture medium (e.g., DMEM)

  • Fatty Acid-Free BSA

  • [1-14C]14-Methyltricosanoic Acid

  • Scintillation vials and cocktail

  • CO2 trapping apparatus (e.g., filter paper soaked in NaOH placed in the well of a sealed microplate)

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Prepare the substrate solution by complexing [1-14C]14-methyltricosanoic acid with fatty acid-free BSA in serum-free culture medium.

  • Wash the cells once with serum-free medium.

  • Add the substrate solution to each well. For CO2 trapping, seal the plate.

  • Incubate the cells at 37°C in a CO2 incubator for 2-4 hours.

  • Measurement of CO2 Production: After incubation, remove the filter paper from the CO2 trapping apparatus and place it in a scintillation vial. Add scintillation cocktail and measure the trapped 14CO2.

  • Measurement of Acid-Soluble Metabolites: Transfer the culture medium from each well to a microcentrifuge tube.

  • Add an equal volume of cold 10% (w/v) trichloroacetic acid to the medium, vortex, and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Determine the protein concentration in each well to normalize the results.

Visualizations

Fatty_Acid_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation This compound->Peroxisomal_Beta_Oxidation Multiple Cycles Chain-Shortened_Acyl_CoA Chain-Shortened_Acyl_CoA Peroxisomal_Beta_Oxidation->Chain-Shortened_Acyl_CoA Acetyl_CoA_Perox Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_Perox Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Chain-Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle Acetyl_CoA_Mito Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_Mito Propionyl_CoA Propionyl_CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs_Cycle Acetyl_CoA_Mito->Krebs_Cycle Propionyl_CoA->Krebs_Cycle via Succinyl-CoA

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay Isolate_Peroxisomes Isolate Peroxisomes Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors) Isolate_Peroxisomes->Prepare_Reaction_Mix Add_Substrate Add this compound Prepare_Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze_Products Analyze Products (LC-MS/MS or Scintillation) Quench_Reaction->Analyze_Products Culture_Cells Culture Cells Prepare_Substrate_Mix Prepare Substrate Mix ([14C]14-Methyltricosanoic Acid + BSA) Culture_Cells->Prepare_Substrate_Mix Add_to_Cells Add to Cells Prepare_Substrate_Mix->Add_to_Cells Incubate_Cells Incubate at 37°C Add_to_Cells->Incubate_Cells Measure_Oxidation Measure Oxidation Products (14CO2, Acid-Soluble Metabolites) Incubate_Cells->Measure_Oxidation

Caption: Experimental workflows for studying FAO.

Application Notes and Protocols: Fluorescent Labeling of 14-Methyltricosanoyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Methyltricosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) derivative. The study of the metabolism and cellular trafficking of such molecules is crucial for understanding various physiological and pathological processes, including lipid metabolism disorders. Fluorescent labeling of this compound provides a powerful tool for visualizing its subcellular localization, transport, and involvement in metabolic pathways in living cells.

This document provides detailed protocols for the synthesis of a fluorescently labeled this compound analog and its application in cellular imaging. The proposed strategy involves the synthesis of a fluorescently labeled 14-methyltricosanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester. This approach minimizes potential steric hindrance near the reactive thioester group, preserving its biochemical reactivity.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization and application of a fluorescently labeled this compound probe, exemplified here as BODIPY-FL-14-Methyltricosanoyl-CoA.

Table 1: Physicochemical Properties of BODIPY-FL-14-Methyltricosanoic Acid

PropertyValue
Molecular FormulaC₄₅H₇₉BF₂N₂O₃
Molecular Weight752.91 g/mol
Excitation Maximum (λex)~505 nm
Emission Maximum (λem)~515 nm
Quantum Yield> 0.9
Extinction Coefficient> 80,000 cm⁻¹M⁻¹

Table 2: Enzymatic Synthesis Efficiency of BODIPY-FL-14-Methyltricosanoyl-CoA

Enzyme SourceSubstrate Concentration (µM)ATP (mM)CoA (mM)Incubation Time (min)Conversion Efficiency (%)
Recombinant Human ACSL15010560~85
Recombinant Human ACSL65010560~70
Rat Liver Microsomes5010560~65

Table 3: Cellular Uptake and Localization of BODIPY-FL-14-Methyltricosanoyl-CoA in HepG2 Cells

Incubation Time (hours)Probe Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Predominant Subcellular Localization
15150 ± 25Endoplasmic Reticulum, Peroxisomes
45480 ± 60Peroxisomes, Lipid Droplets
125950 ± 110Lipid Droplets
2451200 ± 150Lipid Droplets

Experimental Protocols

Protocol 1: Synthesis of ω-azido-14-methyltricosanoic acid

This protocol describes the synthesis of an azide-functionalized 14-methyltricosanoic acid, which can then be coupled to an alkyne-modified fluorophore via click chemistry.

  • Materials: 14-methyltricosanoic acid, thionyl chloride, 23-amino-tricosanoic acid, sodium azide (B81097), appropriate solvents (e.g., DCM, DMF), silica (B1680970) gel for chromatography.

  • Procedure:

    • Convert 14-methyltricosanoic acid to its acid chloride by reacting with an excess of thionyl chloride in an inert solvent like dichloromethane (B109758) (DCM) at room temperature for 2 hours.

    • In a separate reaction, protect the carboxylic acid group of 23-amino-tricosanoic acid (e.g., as a methyl ester).

    • Couple the 14-methyltricosanoyl chloride with the protected 23-amino-tricosanoic acid using a suitable base (e.g., triethylamine) in DCM.

    • Deprotect the carboxylic acid group.

    • Convert the terminal amino group to an azide using a diazotizing agent followed by reaction with sodium azide.

    • Purify the final product, ω-azido-14-methyltricosanoic acid, by column chromatography on silica gel.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol details the conjugation of the azide-functionalized fatty acid with an alkyne-containing fluorophore, such as BODIPY-FL alkyne.

  • Materials: ω-azido-14-methyltricosanoic acid, BODIPY-FL alkyne, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), solvents (e.g., t-butanol/water).

  • Procedure:

    • Dissolve ω-azido-14-methyltricosanoic acid and a slight molar excess of BODIPY-FL alkyne in a mixture of t-butanol and water.

    • Add freshly prepared aqueous solutions of CuSO₄ and sodium ascorbate to catalyze the click reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, extract the fluorescently labeled fatty acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the BODIPY-FL-14-methyltricosanoic acid by column chromatography.

Protocol 3: Enzymatic Synthesis of BODIPY-FL-14-Methyltricosanoyl-CoA

This protocol describes the conversion of the fluorescently labeled fatty acid to its CoA thioester using a long-chain acyl-CoA synthetase (ACSL).

  • Materials: BODIPY-FL-14-methyltricosanoic acid, Coenzyme A (lithium salt), ATP (disodium salt), MgCl₂, Triton X-100, Tris-HCl buffer (pH 7.5), recombinant human ACSL1 or other suitable ACSL isoform.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and Triton X-100.

    • Add Coenzyme A and the fluorescently labeled fatty acid (dissolved in a small amount of DMSO or ethanol).

    • Initiate the reaction by adding the ACSL enzyme.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the formation of the acyl-CoA by HPLC.

    • Purify the fluorescently labeled acyl-CoA using solid-phase extraction or HPLC.

Protocol 4: Cellular Imaging of BODIPY-FL-14-Methyltricosanoyl-CoA

This protocol outlines the procedure for introducing the fluorescent probe into cultured cells and subsequent imaging.

  • Materials: Cultured cells (e.g., HepG2, Huh7), cell culture medium, BODIPY-FL-14-Methyltricosanoyl-CoA, fatty acid-free bovine serum albumin (BSA), phosphate-buffered saline (PBS), paraformaldehyde (PFA) for fixing, Hoechst or DAPI for nuclear staining, mounting medium, fluorescence microscope.

  • Procedure:

    • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Probe Preparation: Prepare a complex of the fluorescent acyl-CoA with fatty acid-free BSA by incubating them together in serum-free medium for 30 minutes at 37°C. This facilitates cellular uptake.

    • Cell Labeling: Replace the cell culture medium with the medium containing the fluorescent probe-BSA complex. Incubate for the desired time (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator.

    • Washing: Wash the cells three times with warm PBS to remove excess probe.

    • Live-Cell Imaging (Optional): Image the live cells immediately using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

    • Fixing and Staining:

      • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

      • Wash the cells twice with PBS.

      • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with antibodies for specific organelles is desired.

      • Stain the nuclei with Hoechst or DAPI for 5 minutes.

      • Wash the cells twice with PBS.

    • Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a confocal or widefield fluorescence microscope.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Cellular Application FA 14-Methyltricosanoic Acid Azido_FA ω-azido-FA FA->Azido_FA Functionalization Fluoro_FA Fluorescently Labeled FA Azido_FA->Fluoro_FA Click Chemistry Fluoro_AcylCoA Fluorescent Acyl-CoA Fluoro_FA->Fluoro_AcylCoA Enzymatic Synthesis Probe_Loading Probe Loading into Cells Fluoro_AcylCoA->Probe_Loading Cell_Culture Cell Culture Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis

Caption: Experimental workflow for synthesis and application of fluorescent this compound.

signaling_pathway cluster_uptake Cellular Uptake & Activation cluster_metabolism Metabolic Fates Fluoro_FA Fluorescent 14-Methyltricosanoic Acid Fluoro_AcylCoA Fluorescent This compound Fluoro_FA->Fluoro_AcylCoA Activation Peroxisome Peroxisome (β-oxidation) Fluoro_AcylCoA->Peroxisome ER Endoplasmic Reticulum (Lipid Synthesis) Fluoro_AcylCoA->ER ACSL ACSL ACSL->Fluoro_AcylCoA Lipid_Droplet Lipid Droplet (Storage) ER->Lipid_Droplet

Caption: Proposed metabolic pathway of fluorescently labeled this compound.

Application Notes and Protocols for the Synthesis of Radiolabeled 14-Methyltricosanoyl-CoA for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled long-chain fatty acids and their activated counterparts, acyl-Coenzyme A (acyl-CoA) thioesters, are invaluable tools in metabolic research and drug development. They serve as tracers to elucidate the pathways of fatty acid uptake, activation, and metabolism in vivo. This document provides a detailed protocol for the synthesis of [1-¹⁴C]-14-methyltricosanoyl-CoA, a branched-chain fatty acyl-CoA, intended for in vivo studies. The methyl branch at the 14-position provides a unique structural feature for investigating specific enzymatic processes and metabolic fates. The protocol covers the synthesis of the precursor, [1-¹⁴C]-14-methyltricosanoic acid, its subsequent conversion to the CoA thioester, and methods for purification and characterization.

Data Summary

The following tables summarize the expected quantitative data from the synthesis and purification of [1-¹⁴C]-14-methyltricosanoyl-CoA. These values are based on typical yields and purities achieved for similar long-chain acyl-CoA syntheses.

Table 1: Synthesis of [1-¹⁴C]-14-Methyltricosanoic Acid

ParameterExpected Value
Starting Material13-Methyl-1-bromodocosane
Radiolabel[¹⁴C]CO₂ (from Ba¹⁴CO₃)
Chemical Yield60-70%
Radiochemical Yield50-60%
Specific Activity50-60 mCi/mmol
Radiochemical Purity>98% (by HPLC)
Chemical Purity>98% (by GC-MS)

Table 2: Synthesis of [1-¹⁴C]-14-Methyltricosanoyl-CoA

ParameterExpected Value
Starting Material[1-¹⁴C]-14-Methyltricosanoic Acid
Coupling MethodMixed anhydride (B1165640) or carbonyldiimidazole
Chemical Yield40-50%
Radiochemical Yield35-45%
Final Specific Activity50-60 mCi/mmol
Radiochemical Purity>97% (by Radio-TLC/HPLC)
Chemical Purity>95% (by HPLC-UV)

Experimental Protocols

Protocol 1: Synthesis of [1-¹⁴C]-14-Methyltricosanoic Acid

This protocol describes the synthesis of the radiolabeled fatty acid precursor via a Grignard reaction with [¹⁴C]carbon dioxide.

Materials:

  • 13-Methyl-1-bromodocosane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • [¹⁴C]Barium carbonate (Ba¹⁴CO₃) of high specific activity

  • Concentrated sulfuric acid

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents: Diethyl ether, Hexane, Ethyl acetate (B1210297)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 13-methyl-1-bromodocosane in anhydrous diethyl ether and add it dropwise to the magnesium turnings with gentle heating to initiate the reaction.

    • Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation with [¹⁴C]CO₂:

    • In a separate, sealed vacuum line apparatus, generate [¹⁴C]CO₂ by adding concentrated sulfuric acid dropwise to Ba¹⁴CO₃.

    • Dry the generated [¹⁴C]CO₂ by passing it through a trap containing a drying agent.

    • Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).

    • Slowly bubble the generated [¹⁴C]CO₂ gas through the cooled Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain the crude [1-¹⁴C]-14-methyltricosanoic acid.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure radiolabeled fatty acid.

  • Characterization:

    • Determine the radiochemical purity and specific activity using radio-HPLC and liquid scintillation counting.

    • Confirm the chemical identity and purity by GC-MS analysis of the corresponding methyl ester (prepared by reaction with diazomethane (B1218177) or BF₃/methanol).

Protocol 2: Synthesis of [1-¹⁴C]-14-Methyltricosanoyl-CoA

This protocol details the conversion of the radiolabeled fatty acid to its Coenzyme A thioester using the mixed anhydride method.

Materials:

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve [1-¹⁴C]-14-methyltricosanoic acid in anhydrous THF in a reaction vial.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of isobutyl chloroformate.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt hydrate in a cold aqueous solution of sodium bicarbonate.

    • Add the Coenzyme A solution dropwise to the mixed anhydride solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • Purification of [1-¹⁴C]-14-Methyltricosanoyl-CoA:

    • The crude product can be purified by solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • SPE: Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and then water. Load the reaction mixture, wash with water to remove salts, and then elute the acyl-CoA with a methanol-water mixture.

    • RP-HPLC: Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer, pH 5-6). Monitor the elution by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA) and with an in-line radioactivity detector.

    • Collect the radioactive peak corresponding to the product.

  • Characterization and Quantification:

    • Determine the radiochemical purity of the final product using analytical radio-HPLC or radio-TLC.

    • Quantify the concentration of the product by measuring the UV absorbance at 260 nm (using the extinction coefficient for Coenzyme A) and by liquid scintillation counting of an aliquot.

    • Calculate the final specific activity in mCi/mmol.

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of [1-¹⁴C]-14-Methyltricosanoic Acid cluster_1 Protocol 2: Synthesis of [1-¹⁴C]-14-Methyltricosanoyl-CoA start1 13-Methyl-1-bromodocosane + Mg grignard Grignard Reagent Formation start1->grignard carboxylation Carboxylation grignard->carboxylation ba14co3 Ba¹⁴CO₃ co2_gen [¹⁴C]CO₂ Generation ba14co3->co2_gen co2_gen->carboxylation workup1 Work-up & Purification carboxylation->workup1 product1 [1-¹⁴C]-14-Methyltricosanoic Acid workup1->product1 start2 [1-¹⁴C]-14-Methyltricosanoic Acid product1->start2 activation Fatty Acid Activation (Mixed Anhydride) start2->activation thioesterification Thioesterification activation->thioesterification coa Coenzyme A coa->thioesterification workup2 Purification (SPE & HPLC) thioesterification->workup2 product2 [1-¹⁴C]-14-Methyltricosanoyl-CoA workup2->product2

Caption: Overall workflow for the synthesis of radiolabeled 14-Methyltricosanoyl-CoA.

Fatty_Acid_Activation_and_Metabolism cluster_cell Cellular Environment cluster_downstream Downstream Metabolic Pathways Extracellular [¹⁴C]-14-Methyltricosanoic Acid (Extracellular) Membrane Cell Membrane Extracellular->Membrane Transport Intracellular [¹⁴C]-14-Methyltricosanoic Acid (Intracellular) Membrane->Intracellular AcylCoA_Synthase Acyl-CoA Synthetase Intracellular->AcylCoA_Synthase ATP, CoA Radiolabeled_AcylCoA [¹⁴C]-14-Methyltricosanoyl-CoA AcylCoA_Synthase->Radiolabeled_AcylCoA AMP + PPi Beta_Oxidation β-Oxidation Radiolabeled_AcylCoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Radiolabeled_AcylCoA->Lipid_Synthesis Protein_Acylation Protein Acylation Radiolabeled_AcylCoA->Protein_Acylation

Caption: Cellular uptake and metabolic fate of radiolabeled 14-Methyltricosanoic Acid.

Troubleshooting & Optimization

Technical Support Center: Optimization of Mass Spectrometry Parameters for 14-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of 14-Methyltricosanoyl-CoA. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal ionization efficiency.Acyl-CoAs, including this compound, are best analyzed in negative electrospray ionization (ESI) mode.[1] Ensure the instrument is operating in negative ion mode. Optimize spray voltage (typically 3.0-4.0 kV) and capillary temperature (e.g., 350°C) to enhance ion formation.[2]
In-source fragmentation.Very-long-chain fatty acyl-CoAs can be susceptible to fragmentation in the ion source. Reduce the source fragmentation or cone voltage to minimize premature fragmentation of the precursor ion.
Inefficient extraction from sample matrix.Long-chain acyl-CoAs require effective extraction. Consider solid-phase extraction (SPE) or liquid-liquid extraction methods optimized for lipids. Ensure complete dissolution in an appropriate solvent, such as a mixture of acetonitrile (B52724) and water, prior to injection.[3]
Poor Chromatographic Peak Shape Inappropriate column chemistry.For long-chain acyl-CoAs, a C18 or C8 reversed-phase column is generally suitable.[4]
Unsuitable mobile phase.Use a mobile phase containing a weak base, such as ammonium (B1175870) formate (B1220265) at a slightly basic pH (e.g., pH 8.1), to improve peak shape and retention time consistency.[4] A gradient of acetonitrile in water is commonly used.[1]
Inconsistent Fragmentation Pattern Fluctuation in collision energy.Optimize collision energy (CE) for tandem mass spectrometry (MS/MS) experiments. Start with a CE around 15-20 eV and optimize for the characteristic neutral loss of 506.9 Da.[5][6]
Presence of co-eluting isobaric interferences.Improve chromatographic separation to resolve this compound from other lipids with the same nominal mass. Adjust the gradient elution profile or consider a longer column.
Difficulty Identifying Precursor Ion Incorrect calculation of expected m/z.The theoretical monoisotopic mass of this compound (C46H88N7O17P3S) is approximately 1147.5 g/mol . In negative ion mode, the expected [M-H]⁻ ion would be at m/z 1146.5.
No Characteristic Neutral Loss of 506.9 Da Incorrect MS/MS method setup.Ensure the MS/MS method is set up to detect the neutral loss of 506.9 Da, which corresponds to the loss of the 3'-phospho-ADP portion of the Coenzyme A moiety. This is a characteristic fragmentation for acyl-CoAs.[5][6]
Insufficient collision energy.The collision energy may be too low to induce fragmentation. Gradually increase the collision energy and monitor for the appearance of the characteristic neutral loss.

Frequently Asked Questions (FAQs)

What is the expected mass-to-charge ratio (m/z) for this compound?

The expected monoisotopic mass of the neutral molecule is approximately 1147.5 Da. In negative ion mode ESI-MS, you should look for the deprotonated molecule [M-H]⁻ at an m/z of approximately 1146.5.

What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

Acyl-CoAs typically exhibit a characteristic neutral loss of 506.9 Da in negative ion mode MS/MS.[5][6] This corresponds to the loss of the 3'-phospho-ADP moiety. Therefore, you should observe a transition from the precursor ion (e.g., m/z 1146.5) to a product ion resulting from this neutral loss.

Which ionization technique is best for analyzing this compound?

Electrospray ionization (ESI) in negative ion mode is highly suitable for the analysis of acyl-CoA compounds.[1]

What type of liquid chromatography (LC) setup is recommended?

A reversed-phase liquid chromatography system with a C18 or C8 column is recommended.[4] A gradient elution using acetonitrile and water with a modifier like ammonium formate is a good starting point for method development.[1][4]

How can I improve the sensitivity of my analysis?

To improve sensitivity, ensure you are using negative ion mode ESI, optimize the source parameters (spray voltage, capillary temperature), and use a well-defined extraction protocol to minimize matrix effects. Additionally, using tandem mass spectrometry with multiple reaction monitoring (MRM) can significantly enhance sensitivity and specificity.[5][6]

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples
  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate, pH 8.1.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer capable of ESI and MS/MS.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS Method:

    • Full Scan (for initial identification): Scan a mass range that includes the expected m/z of the precursor ion (e.g., m/z 100-1200).

    • Tandem MS/MS (for confirmation and quantification):

      • Precursor Ion: Set to the m/z of the [M-H]⁻ ion of this compound (~1146.5).

      • Scan Type: Neutral Loss scan for 506.9 Da.

      • Collision Energy: Optimize between 15-25 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenize Homogenization sample->homogenize extract Acyl-CoA Extraction homogenize->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute lc_separation Reversed-Phase LC reconstitute->lc_separation Inject esi_ionization Negative ESI lc_separation->esi_ionization ms1_scan MS1: Precursor Ion ID esi_ionization->ms1_scan ms2_scan MS2: Neutral Loss Scan ms1_scan->ms2_scan chromatogram Chromatogram Review ms2_scan->chromatogram spectrum Spectrum Interpretation chromatogram->spectrum quantification Quantification spectrum->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_flow start Start Analysis check_signal Low Signal? start->check_signal check_peak Poor Peak Shape? check_signal->check_peak No optimize_esi Optimize ESI Source (Negative Mode, Voltage, Temp) check_signal->optimize_esi Yes check_frag No Neutral Loss? check_peak->check_frag No adjust_mobile_phase Adjust Mobile Phase (pH, Organic %) check_peak->adjust_mobile_phase Yes end Successful Analysis check_frag->end No optimize_ce Optimize Collision Energy check_frag->optimize_ce Yes check_extraction Review Extraction Protocol optimize_esi->check_extraction check_extraction->check_peak check_column Check Column Integrity adjust_mobile_phase->check_column check_column->check_frag verify_method Verify MS/MS Method Setup optimize_ce->verify_method verify_method->end

Caption: Troubleshooting logic for this compound mass spectrometry analysis.

References

"minimizing ion suppression for 14-Methyltricosanoyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance provides general strategies for minimizing ion suppression in the analysis of long-chain acyl-CoAs by LC-MS/MS. As there is limited specific published data for 14-Methyltricosanoyl-CoA, these recommendations should be considered a starting point for method development and validation.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[3] Given that this compound is often analyzed in complex biological matrices like plasma, serum, or tissue extracts, it is highly susceptible to ion suppression.

Q2: What are the most common sources of ion suppression when analyzing long-chain acyl-CoAs in biological samples?

A2: The primary sources of ion suppression in biological samples are endogenous components that are often present at much higher concentrations than the analyte.[4] For lipidomics, phospholipids (B1166683) are a major cause of ion suppression, particularly when using electrospray ionization (ESI).[5] Other significant sources include salts, proteins, and other endogenous metabolites that can co-elute with this compound.[5]

Q3: How can I determine if my analysis of this compound is affected by ion suppression?

A3: There are two widely used methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression occurs.[6] A solution of this compound is continuously infused into the mass spectrometer while a blank, processed matrix sample is injected. Any dip in the constant signal of the analyte indicates the retention time of interfering components.[5]

  • Post-Extraction Spike: This is a quantitative method to measure the extent of ion suppression.[6] You compare the signal response of this compound spiked into a processed blank matrix sample with the response of the analyte in a neat solvent at the same concentration. The percentage difference between the two signals reveals the degree of ion suppression or enhancement.[5]

Q4: Can a stable isotope-labeled internal standard fully correct for ion suppression?

A4: A stable isotope-labeled (SIL) internal standard is the preferred method for compensating for matrix effects, as it co-elutes with the analyte and experiences similar degrees of ion suppression. However, it may not completely eliminate the issue. If the concentration of interfering components is excessively high, it can suppress the ionization of both the analyte and the internal standard to a point where sensitivity is compromised.[7] Additionally, significant chromatographic separation between the analyte and the SIL internal standard can lead to differential ion suppression, reducing accuracy.

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for this compound in matrix samples.

  • Possible Cause: Significant ion suppression from co-eluting matrix components, most notably phospholipids.[5]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: The most effective strategy is to remove interferences before analysis.[2][8]

      • Solid-Phase Extraction (SPE): Utilize a C18 or mixed-mode cation exchange SPE cartridge to separate the nonpolar this compound from more polar interferences.[7]

      • Liquid-Liquid Extraction (LLE): Perform an LLE with a nonpolar solvent like methyl tert-butyl ether (MTBE) to extract lipids, including your analyte, while leaving behind salts and proteins.[7]

      • Phospholipid Depletion Plates: Consider using specialized plates that contain zirconium-coated silica, which selectively removes phospholipids from the sample.

    • Optimize Chromatography: Adjust your LC method to achieve better separation between this compound and the regions of ion suppression identified by a post-column infusion experiment.[2] This could involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

    • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of all components, including interfering ones, but be mindful of keeping the this compound concentration above the instrument's limit of quantification.[6]

Issue 2: High variability in the peak area of this compound across different biological samples.

  • Possible Cause: Inconsistent sample cleanup or differential matrix effects between individual samples.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent and reproducible for all samples. Automation of liquid handling steps can help minimize variability.

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard for this compound is crucial. It will co-elute and experience similar matrix effects as the analyte, thereby correcting for variations between samples.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from an untreated animal) to ensure that the calibrators and the samples experience similar matrix effects.[2]

Data Presentation

Table 1: Comparison of Strategies to Minimize Ion Suppression

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.Simple, fast, and cost-effective.May reduce analyte concentration below the limit of detection.
Liquid-Liquid Extraction (LLE) Partitions the analyte and interferences between two immiscible liquid phases based on their relative solubilities.Can remove a significant amount of salts and proteins.Can be labor-intensive, may have lower analyte recovery, and may not effectively remove all interfering lipids.[7]
Solid-Phase Extraction (SPE) Separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.Highly effective for removing a wide range of interferences and can concentrate the analyte.[1]Requires method development to optimize the sorbent, wash, and elution solvents. Can be more time-consuming and costly than LLE.
Chromatographic Separation Optimizes the LC method to resolve the analyte peak from co-eluting interferences.Reduces the need for extensive sample cleanup.[2]May not be possible to separate the analyte from all interferences, especially in very complex matrices. May require longer run times.
Use of a Different Ionization Source Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).APCI is generally less susceptible to ion suppression than ESI.[3]The analyte must be sufficiently volatile and thermally stable for APCI, which may not be ideal for large molecules like long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs

  • Objective: To isolate this compound from a biological matrix and remove interfering components.

  • Materials:

    • C18 SPE Cartridge

    • Conditioning Solvent: Methanol (B129727)

    • Equilibration Solvent: Water

    • Wash Solvent: 40% Methanol in water

    • Elution Solvent: Acetonitrile (B52724)

    • Sample extract (e.g., from a protein precipitation step)

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the C18 sorbent.

    • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

    • Loading: Load the sample extract onto the SPE cartridge.

    • Washing: Pass 1 mL of the wash solvent (40% methanol) through the cartridge to remove polar interferences like salts.

    • Elution: Pass 1 mL of acetonitrile through the cartridge to elute the this compound and other lipids.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC-MS system (e.g., 80:20 Methanol:Water).

Protocol 2: General Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs

  • Objective: To extract this compound using an organic solvent.

  • Materials:

    • Sample (e.g., 100 µL of plasma)

    • Extraction Solvent: Methyl tert-butyl ether (MTBE)

    • Methanol

  • Procedure:

    • Add 300 µL of methanol to 100 µL of the plasma sample in a microcentrifuge tube. Vortex to precipitate proteins.

    • Add 1 mL of MTBE. Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (containing the lipids) to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample->Protein_Precipitation Cleanup Interference Cleanup (SPE or LLE) Protein_Precipitation->Cleanup Dry_Reconstitute Dry-down & Reconstitution Cleanup->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for this compound analysis.

G Start Low or Inconsistent Analyte Signal? Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Implement_IS Implement a suitable SIL Internal Standard Check_IS->Implement_IS No Assess_Matrix_Effect Assess Matrix Effect (Post-Column Infusion) Check_IS->Assess_Matrix_Effect Yes Implement_IS->Assess_Matrix_Effect Suppression_Observed Ion Suppression Observed? Assess_Matrix_Effect->Suppression_Observed Optimize_LC Optimize Chromatography to Separate from Suppression Zone Suppression_Observed->Optimize_LC Yes No_Suppression Investigate Other Causes (e.g., Source Contamination, Instrument Parameters) Suppression_Observed->No_Suppression No Improve_Cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) Optimize_LC->Improve_Cleanup Re_evaluate Re-evaluate Performance Improve_Cleanup->Re_evaluate

Caption: Troubleshooting flowchart for ion suppression.

References

Technical Support Center: Synthesis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of branched-chain acyl-CoAs (BC-acyl-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of BC-acyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing branched-chain acyl-CoAs?

A1: There are two main approaches for synthesizing BC-acyl-CoAs: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach involves the use of coupling reagents to form the thioester bond between the branched-chain carboxylic acid and Coenzyme A (CoA). Common methods include activation of the carboxylic acid with carbonyldiimidazole (CDI) or as a mixed anhydride (B1165640) using ethylchloroformate.[1][2] These methods are versatile but can sometimes suffer from low yields and the need for rigorous purification.[2]

  • Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the acyl-CoA. This is often preferred for its high specificity. Key enzymes include:

    • Acyl-CoA Synthetases/Ligases: These enzymes directly ligate the fatty acid to CoA in an ATP-dependent manner.[3][4]

    • Branched-chain α-keto acid dehydrogenase (BCKD) complex: In engineered microbial systems like E. coli, this complex can be used to synthesize short BC-acyl-CoAs from α-keto acid precursors derived from glucose.[5][6]

    • CoA Transferases: Enzymes like glutaconate coenzyme A-transferase (GctAB) can transfer CoA from a donor molecule to a branched-chain acid.[7]

Q2: Why are many branched-chain acyl-CoAs not commercially available?

A2: The limited commercial availability of many BC-acyl-CoAs stems from challenges in their synthesis and stability.[7] These molecules are often intermediates in metabolic pathways, present at low concentrations in biological systems, making their isolation difficult.[7][8] Chemical synthesis can be complex with low yields, and the resulting products can be unstable, making large-scale production and storage challenging.[2][9]

Q3: What are the main challenges in the enzymatic synthesis of BC-acyl-CoAs?

A3: Key challenges in enzymatic synthesis include:

  • Enzyme Specificity and Promiscuity: While enzymes offer high specificity, some, like fatty acid synthase (FASN), can be promiscuous, accepting branched-chain extenders like methylmalonyl-CoA at a lower rate than their preferred substrates.[10][11][12]

  • Low Turnover Number: The catalytic rate (turnover number) of enzymes like FASN for branched-chain substrates can be significantly lower compared to their activity with straight-chain substrates.[11]

  • Precursor Supply: In microbial production systems, ensuring a sufficient supply of the necessary branched-chain α-keto acid precursors is critical for achieving high yields.[5] This often requires metabolic engineering to overexpress relevant precursor biosynthesis genes.[5]

  • Enzyme Stability: The stability of the enzymes themselves can be a limiting factor. For instance, genetic mutations in acyl-CoA dehydrogenases can lead to diminished thermal stability, affecting their function.[13]

Q4: How can I purify synthesized branched-chain acyl-CoAs?

A4: Purification is a critical step due to the presence of unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the most common and effective method for purifying acyl-CoA thioesters.[14][15] Solid-phase extraction (SPE) can also be used as an initial cleanup step.[15] The purity of the final product should be verified using techniques like mass spectrometry (MS).[8][16]

Q5: My synthesized BC-acyl-CoAs seem to degrade quickly. How can I improve their stability?

A5: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH. To improve stability, store purified BC-acyl-CoAs at low temperatures (-20°C or -80°C) in acidic buffers (e.g., pH 4.9-5.5).[9][15] Avoid repeated freeze-thaw cycles. Quantification of cellular acyl-CoAs is particularly challenging due to their instability in aqueous solutions.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield in Chemical Synthesis 1. Inefficient activation of the carboxylic acid. 2. Degradation of CoA or the final product. 3. Suboptimal reaction conditions (pH, temperature, solvent).1. Ensure activating reagents (e.g., CDI, ethylchloroformate) are fresh. Consider alternative activation methods.[1] 2. Work at a low temperature (e.g., 4°C) and maintain a slightly acidic to neutral pH. Use freshly prepared CoA solutions. 3. Optimize the solvent system; an aqueous-organic mixture may improve yield.[2]
Low Yield in Enzymatic Synthesis 1. Low enzyme activity or stability. 2. Insufficient precursor (branched-chain acid or α-keto acid) supply. 3. Product inhibition or degradation by other cellular enzymes (e.g., thioesterases).[17]1. Check enzyme purity and activity with a standard substrate. Ensure optimal buffer conditions (pH, cofactors like Mg2+, ATP). Consider enzyme immobilization to improve stability.[3] 2. For in vivo systems, overexpress genes in the precursor biosynthetic pathway.[5] For in vitro reactions, ensure substrate concentrations are not limiting. 3. Purify the target enzyme to remove contaminating hydrolases. Consider using strains with deleted thioesterase genes.
Multiple Products Detected During Analysis (e.g., LC-MS) 1. Presence of isomers (e.g., iso- vs. anteiso-). 2. Side reactions during chemical synthesis. 3. Promiscuous activity of the enzyme used. 4. Contamination with straight-chain acyl-CoAs.1. Use high-resolution chromatography (e.g., specific C18 columns) to separate isomers.[8] 2. Optimize reaction stoichiometry and conditions to minimize side product formation. Improve purification protocol. 3. If possible, use a more specific enzyme or engineer the existing one for higher fidelity. 4. Ensure starting materials are pure. In microbial systems, this may indicate metabolic crosstalk.
Difficulty Confirming Product Identity 1. Low product concentration. 2. Lack of a commercial standard for comparison.1. Concentrate the sample before analysis. Use highly sensitive detection methods like tandem mass spectrometry (MS/MS).[8][16] 2. Use high-resolution MS to confirm the exact mass. Perform fragmentation (MS/MS) to identify characteristic daughter ions of the acyl-CoA.[8]

Quantitative Data Summary

Table 1: Comparison of Chemical Synthesis Methods for Acyl-CoAs

Synthesis MethodCoupling ReagentTypical SubstratesReported Yield (%)Reference
Mixed AnhydrideEthylchloroformate (ECF)α,β-unsaturated acids (e.g., crotonyl-CoA)17 - 75[1]
Imidazole ActivationCarbonyldiimidazole (CDI)Saturated and branched-chain acids (e.g., 2-Methylbutyryl-CoA)40 - 86[1]

Table 2: Engineered Production of Short Branched-Chain Acyl-CoAs in E. coli

ProductKey Genes OverexpressedProduction TiterReference
Isovaleryl-CoAbkd complex (S. avermitilis), alsS, ilvC, ilvD80.77 ± 3.83 nmol/g wet weight[5]
Chloramphenicol-3-isobutyratebkd complex, cat2.96 ± 0.06 mg/L[5]
Chloramphenicol-3-isovaleratebkd complex, cat3.94 ± 0.06 mg/L[5]

Experimental Protocols

Protocol 1: General Chemo-Enzymatic Synthesis of a Branched-Chain Acyl-CoA (e.g., 2-Methylbutyryl-CoA) via CDI Activation

This protocol is adapted from methods described for synthesizing various acyl-CoAs.[1]

  • Activation of 2-Methylbutyric Acid:

    • Dissolve 2-methylbutyric acid (10 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add carbonyldiimidazole (CDI) (10 eq.) and stir the reaction mixture at room temperature for 2 hours or until the acid is fully activated to the acyl-imidazolide. Monitor by TLC.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A trilithium salt (1 eq.) in a sodium bicarbonate buffer (e.g., 100 mM, pH 7.5).

    • Slowly add the activated acyl-imidazolide solution from step 1 to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4 hours or overnight.

  • Purification:

    • Acidify the reaction mixture to pH ~4.0 with a dilute acid (e.g., HCl).

    • Purify the resulting 2-methylbutyryl-CoA using reverse-phase HPLC on a C18 column. Use a gradient of an acidic aqueous buffer (e.g., ammonium (B1175870) formate, pH 5.0) and an organic solvent like acetonitrile (B52724).

  • Verification:

    • Confirm the identity and purity of the collected fractions using LC-MS/MS, verifying the molecular weight and characteristic fragmentation pattern.

Protocol 2: Extraction and Analysis of Acyl-CoAs from Biological Tissues

This protocol is a generalized method based on established procedures for tissue acyl-CoA analysis.[15]

  • Homogenization and Extraction:

    • Homogenize a pre-weighed frozen tissue sample (~100 mg) in an ice-cold potassium phosphate (B84403) buffer (100 mM, pH 4.9).

    • Add 2-propanol and continue homogenization.

    • Add acetonitrile to the homogenate to precipitate proteins and extract acyl-CoAs.

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • Solid-Phase Purification:

    • Pass the supernatant through an oligonucleotide purification column (or a suitable SPE cartridge) to bind the acyl-CoAs.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using 2-propanol.

  • HPLC Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Inject the concentrated sample onto a C18 HPLC column.

    • Elute using a binary gradient system. For example, Solvent A: 75 mM KH2PO4 (pH 4.9) and Solvent B: Acetonitrile.

    • Monitor the eluent at 260 nm (for the adenine (B156593) ring of CoA).

  • Quantification:

    • Identify peaks by comparing retention times with known standards.

    • Quantify by integrating the peak area and comparing it to a standard curve generated with purified acyl-CoA standards. For absolute quantification without standards, LC-MS/MS is preferred.[16]

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis BCAA Branched-Chain Carboxylic Acid Activated_Intermediate Acyl-Imidazolide (Activated Intermediate) BCAA->Activated_Intermediate THF CDI CDI CDI->Activated_Intermediate BC_Acyl_CoA Branched-Chain Acyl-CoA Activated_Intermediate->BC_Acyl_CoA Aqueous Buffer CoA Coenzyme A CoA->BC_Acyl_CoA HPLC HPLC Purification BC_Acyl_CoA->HPLC LCMS LC-MS/MS Verification HPLC->LCMS

Caption: Workflow for the chemical synthesis of branched-chain acyl-CoAs.

Microbial_Synthesis_Workflow cluster_engineering Metabolic Engineering in E. coli Glucose Glucose BCAA_Precursors Branched-Chain Amino Acid Pathway Glucose->BCAA_Precursors Keto_Acids Branched-Chain α-Keto Acids BCAA_Precursors->Keto_Acids BCKD_Complex Expression of: Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Keto_Acids->BCKD_Complex Gene_Overexpression Overexpression of: - alsS - ilvC, ilvD Gene_Overexpression->Keto_Acids Enhances Supply BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKD_Complex->BC_Acyl_CoA

Caption: Engineered microbial synthesis of branched-chain acyl-CoAs in E. coli.

References

Technical Support Center: Enhancing the Extraction Efficiency of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of very-long-chain acyl-CoAs (VLC-acyl-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of very-long-chain acyl-CoAs?

A1: The recovery of VLC-acyl-CoAs is primarily influenced by three critical factors:

  • Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of these molecules.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1][2]

  • Analyte Stability: VLC-acyl-CoAs are susceptible to both enzymatic and chemical degradation. Working quickly, on ice, and using high-purity solvents are essential to preserve the integrity of the analytes throughout the extraction process.[1]

Q2: I am observing low yields of VLC-acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of VLC-acyl-CoAs can stem from several issues. Refer to the troubleshooting guide below to address this problem.

Q3: What is the recommended method for storing biological samples to ensure the stability of VLC-acyl-CoAs?

A3: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1] This minimizes enzymatic activity and chemical degradation that can lead to the loss of VLC-acyl-CoAs. Avoid repeated freeze-thaw cycles.[1]

Q4: Can you provide a general protocol for the extraction of VLC-acyl-CoAs from tissue samples?

A4: Below is a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][2]

Troubleshooting Guide

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for effective disruption.[1][2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1] Consider adding an internal standard early in the process to monitor recovery throughout the procedure.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure that the VLC-acyl-CoAs are effectively retained and then eluted from the column.
Suboptimal LC-MS/MS Analysis Use a high-resolution C18 reversed-phase column for good separation of VLC-acyl-CoAs.[2][3] An acidic mobile phase (e.g., with acetic acid) can improve peak shape and resolution.[2]

Quantitative Data Summary

The recovery of VLC-acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

MethodTissue TypeRecovery RateReference
Modified HPLC with Solid-Phase PurificationRat Heart, Kidney, Muscle70-80%[2]
Acetonitrile/2-propanol Extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purificationRat Liver83-90% (for solid-phase extraction step)[4]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)[2]

  • Glass homogenizer[2]

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2]

  • Acetonitrile (ACN)[2]

  • Isopropanol[2]

  • Oligonucleotide purification column (or other suitable solid-phase extraction column)[2]

  • Internal standard (e.g., Heptadecanoyl-CoA)[5]

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.[2]

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][2]

    • Homogenize thoroughly on ice.

    • Add 2-propanol and homogenize again.[2]

  • Solvent Extraction:

    • Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.[2]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using 2-propanol.[2]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).[6]

Visualizations

experimental_workflow start Start: Frozen Tissue Sample homogenization Homogenization (KH2PO4 Buffer, pH 4.9 + 2-Propanol) start->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Contains Acyl-CoAs) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Oligonucleotide Purification Column) supernatant->spe elution Elution (2-Propanol) spe->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for VLC-acyl-CoA extraction.

troubleshooting_guide start Low VLC-acyl-CoA Yield q1 Is homogenization complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are samples kept on ice? a1_yes->q2 sol1 Increase homogenization time/ Use glass homogenizer a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is SPE column conditioned properly? a2_yes->q3 sol2 Maintain cold chain to prevent degradation a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Check LC-MS/MS Parameters a3_yes->end sol3 Follow manufacturer's protocol for conditioning a3_no->sol3

Caption: Troubleshooting logic for low VLC-acyl-CoA yield.

References

Technical Support Center: Quantification of 14-Methyltricosanoyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 14-Methyltricosanoyl-CoA and other long-chain acyl-CoAs in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: I am not detecting a signal for my this compound standard. What are the initial troubleshooting steps?

A1: When there is a complete signal loss, a systematic approach is necessary to identify the issue. Begin by verifying the mass spectrometer's performance by infusing a known, stable compound to ensure it is responsive. It is also advisable to prepare fresh standards and mobile phases to rule out degradation or contamination. Confirm that all instrument parameters, such as gas flows and voltages, are correctly set and that you have a stable electrospray.[1]

Q2: What are the primary reasons for low signal intensity when analyzing long-chain acyl-CoAs like this compound?

A2: Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.[1]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can affect the ionization efficiency of acyl-CoAs.[1]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can result in poor sensitivity.[1]

  • Matrix Effects: Complex biological samples like plasma can contain substances that suppress the ionization of the target analyte, leading to a reduced signal.[1]

  • Chromatographic Issues: Poor peak shape, which can be caused by column contamination or overload, can lower the signal-to-noise ratio.[1]

Q3: How can I improve the recovery of this compound during sample preparation?

A3: To enhance recovery, minimize sample degradation by keeping samples on ice and in acidic conditions when possible. Many established protocols for acyl-CoAs utilize protein precipitation followed by solid-phase extraction (SPE).[1] The choice of SPE sorbent and elution solvent is critical and may require optimization. It is also important to reduce the time samples are at room temperature or in aqueous solutions to prevent breakdown.[1]

Q4: What type of internal standard is recommended for the quantification of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if this is not available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (17:0-CoA), can be used.[2][3]

Troubleshooting Guides

Low Signal Intensity or No Peak Detected
Symptom Possible Cause Recommended Action
No signal from standard or sampleInstrument malfunctionInfuse a known compound to verify MS functionality.
Degraded standard/samplePrepare fresh standards and samples. Keep samples cold.
Incorrect MS parametersOptimize precursor/product ions and collision energy.
Low signal intensityInefficient ionizationOptimize mobile phase composition (e.g., adjust pH with ammonium (B1175870) hydroxide).[2][4]
Ion suppressionImprove sample cleanup (e.g., use SPE). Dilute the sample.
Poor chromatographyEnsure column is clean and not overloaded. Check for peak tailing.
Poor Peak Shape (Tailing, Splitting, Broadening)
Symptom Possible Cause Recommended Action
Peak tailingSecondary interactions with columnUse a mobile phase with a suitable pH to control analyte ionization. Consider a different column chemistry.[2]
Column contaminationFlush the column according to the manufacturer's instructions.
Peak splittingSample solvent incompatible with mobile phaseDilute the sample in a solvent similar to the initial mobile phase composition.[5]
Clogged frit or column voidReplace the column frit or the column itself.
Broad peaksLow temperatureIncrease the column temperature to improve peak efficiency.[5]
Suboptimal flow rateOptimize the flow rate for the column dimensions.

Experimental Protocol: Quantification of this compound in Plasma

This protocol provides a general framework. Optimization for specific instruments and laboratory conditions is recommended.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Spike 100 µL of plasma with an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).[2][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). A neutral loss scan of 507 can be used for identifying acyl-CoAs.[2][4]

  • Ion Transitions: To be determined by direct infusion of a this compound standard.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods for long-chain acyl-CoA quantification, which can be expected for a validated this compound assay.

Parameter Typical Value Reference
Accuracy94.8 - 110.8%[2][4]
Inter-run Precision2.6 - 12.2%[2][4]
Intra-run Precision1.2 - 4.4%[2][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Low or No Signal? check_ms Check MS with Standard Infusion start->check_ms ms_ok MS OK? check_ms->ms_ok fresh_std Prepare Fresh Standards & Mobile Phases ms_ok->fresh_std Yes end_fail Consult Instrument Specialist ms_ok->end_fail No signal_restored Signal Restored? fresh_std->signal_restored check_sample_prep Review Sample Prep for Degradation signal_restored->check_sample_prep No end_ok Problem Resolved signal_restored->end_ok Yes optimize_lc Optimize LC Method (e.g., Gradient, Column) check_sample_prep->optimize_lc optimize_ms Optimize MS Parameters (Ions, CE) optimize_lc->optimize_ms optimize_ms->end_ok

Caption: Troubleshooting workflow for low LC-MS/MS signal.

References

"addressing matrix effects in 14-Methyltricosanoyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis of this long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, which is often extracted from complex biological samples, components like phospholipids (B1166683), salts, and other lipids can interfere with the ionization process in the mass spectrometer's ion source.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively affects the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]

Q2: My signal for this compound is low and inconsistent in plasma samples. What is the likely cause?

A2: Low and inconsistent signal intensity, especially in complex matrices like plasma, is a primary indicator of matrix effects, most commonly ion suppression.[5] Endogenous components from the plasma, particularly phospholipids, are known to co-elute with analytes and suppress their ionization, leading to a reduced and variable signal.[2][3] This can compromise the reliability and sensitivity of your assay.

Q3: How can I determine if matrix effects are influencing my this compound analysis?

A3: A quantitative assessment can be performed using a post-extraction spiking experiment.[4][5] This involves comparing the peak area of this compound in a clean, neat solution to the peak area of it spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[5] Another, more qualitative method is post-column infusion, where a constant flow of your analyte is infused into the mass spectrometer while an extracted blank matrix is injected onto the LC column. Dips in the baseline signal indicate regions of ion suppression.[4][5]

Q4: What are the initial steps to reduce matrix effects for this compound?

A4: Initial steps to mitigate matrix effects include:

  • Sample Dilution: A simple first step is to dilute your sample, which can reduce the concentration of interfering matrix components.[6] However, ensure your analyte concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[5][6] This could involve adjusting the gradient, changing the mobile phase, or using a different analytical column.[6]

  • Enhance Sample Cleanup: Employing more rigorous sample preparation techniques is a direct way to remove interfering matrix components before they enter the LC-MS system.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Possible Cause Recommended Solution
Low signal intensity for this compound Ion suppression due to co-eluting phospholipids.Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE) or HybridSPE-Phospholipid to remove phospholipids.[2][3]
Poor reproducibility of quantitative results Inconsistent matrix effects across different samples.Utilize a stable isotope-labeled internal standard (SIL-IS) specific to this compound to compensate for variations in ionization.
Analyte peak shape is broad or tailing Interference from matrix components on the analytical column.Optimize the chromatographic separation by adjusting the mobile phase gradient or switching to a column with a different chemistry.[6]
Gradual decrease in signal over an analytical run Accumulation of matrix components in the ion source.Clean the mass spectrometer's ion source. Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effects on this compound Signal

This table illustrates a hypothetical post-extraction spiking experiment to quantify the extent of matrix effects.

Sample Type Analyte Concentration Mean Peak Area (n=3) Matrix Effect (%)
Neat Solution (A)100 ng/mL1,500,000N/A
Post-extraction Spike (B)100 ng/mL750,000-50% (Ion Suppression)

Matrix Effect (%) is calculated as: ((B/A) - 1) * 100

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

This table provides a summary of the effectiveness of common sample preparation techniques in reducing matrix effects.

Technique Principle Phospholipid Removal Efficiency Considerations
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent.Low to MediumSimple and inexpensive, but does not effectively remove phospholipids which can cause significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Medium to HighCan be effective but may require significant method development.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighGood removal of salts and phospholipids. Requires method development to optimize the sorbent and elution steps.[4][6]
HybridSPE-Phospholipid Combines protein precipitation with selective removal of phospholipids by a zirconia-coated sorbent.Very High (>99%)Offers high selectivity for phospholipid removal with a simple protocol.[4][3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spiking method to quantify matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent to a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma with no analyte) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with this compound to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect by comparing the mean peak area of Set C to the mean peak area of Set A.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general procedure for SPE to remove interfering matrix components.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[6]

  • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[6]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[6]

  • Washing: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[6]

  • Elution: Pass an elution solvent through the cartridge to collect the this compound.[6] The eluted sample is then typically dried and reconstituted in a solvent compatible with the LC-MS system.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Low or Inconsistent Signal for Analyte Assessment Perform Post-Extraction Spiking Experiment Problem->Assessment Decision Matrix Effect Confirmed? Assessment->Decision SamplePrep Enhance Sample Preparation (e.g., SPE) Decision->SamplePrep Yes Chromo Optimize Chromatographic Separation Decision->Chromo Yes InternalStd Use Stable Isotope-Labeled Internal Standard Decision->InternalStd Yes Validation Re-validate Method with Improved Protocol Decision->Validation No SamplePrep->Validation Chromo->Validation InternalStd->Validation

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Protocol_Workflow start Start SPE Protocol conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution analysis LC-MS Analysis elution->analysis

Caption: General Solid-Phase Extraction (SPE) workflow.

References

"improving the stability of 14-Methyltricosanoyl-CoA standards"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of 14-Methyltricosanoyl-CoA standards during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal During LC-MS/MS Analysis Degradation of the standard due to improper storage or handling.Store the standard as a dry solid at -80°C. For solutions, store in an acidic buffer (e.g., 10% trichloroacetic acid) at -80°C to minimize hydrolysis.[1] Avoid repeated freeze-thaw cycles.
Hydrolysis of the thioester bond in aqueous solutions.Reconstitute the standard in an organic solvent like methanol (B129727) or in a buffered solution at a neutral pH (e.g., 50 mM ammonium (B1175870) acetate) immediately before use.[2] Avoid storing in unbuffered aqueous solutions.[2][3][4]
Adsorption to plasticware.Use glass or low-adhesion microcentrifuge tubes and vials for storage and sample preparation to prevent loss of the standard.[5][6]
Inconsistent or Poorly Reproducible Quantification Instability of the standard after reconstitution.Prepare fresh working solutions for each experiment. If storing an aqueous solution is unavoidable, use it within one day and keep it on ice during the experiment.[3]
Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to significant degradation.[1]
Inefficient extraction from the sample matrix.Optimize your extraction protocol. For cleaner samples and to prevent loss of more hydrophilic species, consider protein precipitation with an acid like 5-sulfosalicylic acid (SSA) instead of solid-phase extraction (SPE).[2]
Peak Tailing or Poor Peak Shape in Chromatography Suboptimal chromatographic conditions.For reversed-phase chromatography (e.g., C18 column), consider using an ion-pairing agent or operating at a high pH (around 10.5 with ammonium hydroxide) to improve peak shape and resolution for acyl-CoAs.[2]
Presence of Unexpected Peaks or Contaminants Degradation products from the standard.Ensure proper storage and handling as described above. Analyze a fresh standard to confirm if the unexpected peaks are degradation products.
Contamination from laboratory equipment or reagents.Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For long-term stability, this compound should be stored as a crystalline solid or dry pellet at -80°C.[2] If it is necessary to store it in solution, using a 10% trichloroacetic acid solution and storing it at -80°C can preserve stability for over six months.[1]

Q2: How many times can I freeze and thaw my this compound stock solution?

It is highly recommended to avoid multiple freeze-thaw cycles. Studies on similar acyl-CoAs, such as acetyl-CoA, have shown degradation after the second freeze-thaw cycle and a significant loss of about 16% after five cycles.[1] To avoid this, you should prepare single-use aliquots of your stock solution.

Q3: What solvent should I use to reconstitute my this compound standard?

To minimize degradation, it is best to reconstitute the standard in methanol or a buffered solution like 50 mM ammonium acetate (B1210297) at a neutral pH.[2] Avoid reconstituting in unbuffered aqueous solutions, as acyl-CoAs are susceptible to hydrolysis.[2][7][8]

Q4: My this compound is in an aqueous solution. How long is it stable?

Aqueous solutions of acyl-CoAs are not very stable and should ideally be used within one day.[3] If you must store an aqueous solution, it should be kept frozen at -20°C or below and at a pH between 2 and 6.[4]

Q5: What analytical method is most suitable for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoAs.[2] This technique allows for high specificity, especially when using methods like multiple reaction monitoring (MRM).

Quantitative Data on Acyl-CoA Stability

CompoundStorage ConditionNumber of Freeze-Thaw CyclesPercentage Loss
Acetyl-CoAStored in 10% TCA at -80°C between cycles2Some degradation observed
Acetyl-CoAStored in 10% TCA at -80°C between cycles5~16%

Data adapted from a study on yeast-derived acyl-CoAs.[1]

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_stability_test Stability Testing cluster_data Data Analysis prep Reconstitute this compound in Methanol or Buffered Solution aliquot Aliquot into Single-Use Vials prep->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Aliquot Immediately Before Use store->thaw Single Use spike Spike into Sample Matrix thaw->spike analyze Analyze via LC-MS/MS spike->analyze quantify Quantify Concentration analyze->quantify compare Compare to Freshly Prepared Standard quantify->compare

Caption: Experimental workflow for assessing the stability of this compound standards.

degradation_pathway acyl_coa This compound (Stable Thioester) hydrolysis Hydrolysis (H₂O, pH dependent) acyl_coa->hydrolysis products 14-Methyltricosanoic Acid + Coenzyme A-SH (Inactive/Degraded) hydrolysis->products

Caption: Simplified pathway of hydrolytic degradation for this compound.

References

Technical Support Center: Overcoming Poor Fragmentation of 14-Methyltricosanoyl-CoA in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor fragmentation of 14-Methyltricosanoyl-CoA in tandem mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fragmentation in MS/MS challenging?

A1: this compound is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its chemical formula is C45H82N7O17P3S, with a molecular weight of 1118.16 g/mol [1]. The primary challenge in its MS/MS analysis lies in its large and complex structure. The long aliphatic chain is relatively stable and does not fragment easily under typical collision-induced dissociation (CID) conditions. This often results in a dominant precursor ion with limited structurally informative fragment ions, making confident identification and quantification difficult.

Q2: What are the expected characteristic fragment ions for acyl-CoAs in MS/MS?

A2: In positive ion mode electrospray ionization (ESI)-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. Another common fragment ion is observed at m/z 428, representing the adenosine-3',5'-diphosphate fragment.[2][3][4][5][6] In negative ion mode, fragmentation can provide more information about the fatty acid side chain.[7][8]

Q3: My MS/MS spectrum of this compound shows a very strong precursor ion but almost no fragment ions. What are the initial troubleshooting steps?

A3: This is a common issue with stable, large molecules. Here are the initial steps to take:

  • Increase Collision Energy: Gradually increase the collision energy (CE) or normalized collision energy (NCE) in your MS/MS method. Very long-chain lipids often require higher energy to induce fragmentation.

  • Optimize Ionization Source Parameters: In-source fragmentation can sometimes be leveraged.[9] Carefully adjust parameters like capillary voltage, source temperature, and gas flows to promote more energetic ions entering the mass analyzer.

  • Check for Adduct Formation: this compound may form different adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). Fragmentation patterns can vary significantly between different adducts. Target the protonated molecule ([M+H]+) for more predictable fragmentation of the acyl chain.

Troubleshooting Guides

Issue 1: Insufficient Fragmentation in Positive Ion Mode

If you are observing a dominant precursor ion with minimal fragmentation for this compound in positive ion mode, consider the following troubleshooting strategies.

Experimental Workflow for Optimizing Positive Ion Mode Fragmentation

cluster_start Start cluster_optimization Optimization Strategies cluster_analysis Analysis & Refinement cluster_end Outcome Start Poor Fragmentation of This compound Collision_Energy Optimize Collision Energy Start->Collision_Energy Increase in steps Ionization_Mode Select Appropriate Adduct Collision_Energy->Ionization_Mode If still poor Activation_Method Try Alternative Activation Ionization_Mode->Activation_Method If adduct selection is limited Analyze_Spectra Analyze Resulting Spectra Activation_Method->Analyze_Spectra Refine_Parameters Refine Parameters Iteratively Analyze_Spectra->Refine_Parameters Iterate Improved_Fragmentation Improved Fragmentation and Structural Information Analyze_Spectra->Improved_Fragmentation Successful Refine_Parameters->Collision_Energy

Caption: Workflow for troubleshooting poor MS/MS fragmentation.

Detailed Methodologies:

  • Collision Energy Optimization:

    • Set up a series of experiments where the collision energy is ramped. For a large molecule like this compound, a starting point could be 30 eV, increasing in 5-10 eV increments up to 80 eV or higher.

    • Acquire MS/MS spectra at each collision energy setting.

    • Analyze the spectra to identify the energy at which the precursor ion intensity begins to decrease and fragment ion intensities increase.

    • Create a collision energy profile to determine the optimal setting that provides the best balance between precursor ion depletion and the formation of informative fragment ions.

  • Adduct Selection:

    • Infuse a standard of this compound and observe the different adducts formed in the full scan MS.

    • Modify the mobile phase composition to favor the formation of the protonated molecule ([M+H]+). For example, adding a small amount of formic acid or acetic acid can enhance protonation.

    • Isolate the [M+H]+ ion for MS/MS analysis and compare the fragmentation pattern to that of other adducts like [M+Na]+. Sodium adducts often lead to less informative fragmentation of the acyl chain.

  • Alternative Activation Methods:

    • If your instrument allows, explore alternative fragmentation techniques beyond Collision-Induced Dissociation (CID).

    • Higher-energy Collisional Dissociation (HCD): This technique, available on Orbitrap instruments, can provide more extensive fragmentation.

    • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods are particularly useful for large molecules and can induce fragmentation along the fatty acyl chain.

Quantitative Data Summary:

ParameterInitial SettingRecommended RangeRationale
Collision Energy (CE)20-30 eV30-80 eVHigher energy is needed to fragment the stable long alkyl chain.
Ionization ModePositive ESIPositive ESIPromotes the characteristic neutral loss of 507 Da for acyl-CoAs.
Precursor Ion[M+Na]+[M+H]+Protonated molecules tend to yield more informative acyl chain fragments.
Issue 2: Lack of Fatty Acyl Chain Fragmentation

Even with optimized collision energy, you may observe the characteristic neutral loss of the CoA moiety, but little to no fragmentation of the C24 methyl-branched fatty acyl chain.

Logical Relationship for Enhancing Acyl Chain Fragmentation

cluster_problem Problem cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes Poor_Acyl_Fragmentation Poor Acyl Chain Fragmentation Negative_Mode Switch to Negative Ion Mode Poor_Acyl_Fragmentation->Negative_Mode Derivatization Chemical Derivatization Poor_Acyl_Fragmentation->Derivatization MSn_Analysis Multi-Stage MS (MSn) Poor_Acyl_Fragmentation->MSn_Analysis Fatty_Acid_Fragments Generation of Fatty Acid Specific Fragments Negative_Mode->Fatty_Acid_Fragments Derivatization->Fatty_Acid_Fragments MSn_Analysis->Fatty_Acid_Fragments Methyl_Branch_Location Information on Methyl Branch Position Fatty_Acid_Fragments->Methyl_Branch_Location Enhanced_Confidence Increased Confidence in Identification Methyl_Branch_Location->Enhanced_Confidence

Caption: Strategies to improve fragmentation of the fatty acyl chain.

Detailed Methodologies:

  • Negative Ion Mode Analysis:

    • Switch the mass spectrometer to negative ion mode.

    • Optimize the source parameters for efficient deprotonation. A mobile phase containing a weak base like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can be beneficial.[2]

    • In negative mode, the fragmentation is often directed towards the fatty acyl chain, yielding more structurally informative ions.[7][8]

  • Chemical Derivatization:

    • While more complex, derivatization of the fatty acid portion after hydrolysis of the CoA ester can significantly improve fragmentation.

    • Picolinyl Esters or Dimethylaminoethyl (DMAE) Esters: These derivatives introduce a charge-remote fragmentation site, leading to a more predictable fragmentation pattern along the alkyl chain, which can help in locating the methyl branch.

    • Protocol for Hydrolysis and Derivatization:

      • Hydrolyze the acyl-CoA sample using a mild base (e.g., 0.5 M KOH in methanol) to release the free fatty acid.

      • Extract the free fatty acid into an organic solvent.

      • React the extracted fatty acid with the appropriate derivatizing agent (e.g., picolinyl alcohol with a coupling agent) following established protocols.

      • Analyze the resulting derivative by GC-MS or LC-MS/MS. Electron ionization (EI) in GC-MS is particularly effective for fragmenting these derivatives.[10]

  • Multi-Stage Mass Spectrometry (MSn):

    • If you have access to an ion trap or a similar instrument capable of MSn, this can be a powerful tool.

    • MS3 Experiment:

      • MS1: Isolate the precursor ion of this compound.

      • MS2: Fragment the precursor ion to generate the characteristic product ion resulting from the neutral loss of 507 Da.

      • MS3: Isolate this product ion (which contains the full fatty acyl chain) and apply further fragmentation to induce cleavage along the carbon backbone. This can provide valuable information about the structure of the fatty acid.

Data Summary for Advanced Techniques:

TechniquePrincipleExpected Outcome
Negative Ion Mode MS/MSPromotes fragmentation of the deprotonated fatty acyl chain.Generation of carboxylate and other acyl chain fragments.
Chemical DerivatizationIntroduces a charge-remote fragmentation site.Predictable fragmentation pattern along the alkyl chain, aiding in branch point localization.
MSn AnalysisSequential fragmentation of a specific product ion.Isolates the fatty acyl portion for more targeted and energetic fragmentation.

References

Validation & Comparative

A Comparative Guide to Biomarkers for Zellweger Syndrome: Validating 14-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential novel biomarkers for Zellweger syndrome, a rare, inherited peroxisomal biogenesis disorder. The focus is on the validation of 14-Methyltricosanoyl-CoA as a potential novel biomarker, benchmarked against currently utilized diagnostic markers.

Zellweger spectrum disorders (ZSDs) are characterized by the absence or reduction of functional peroxisomes, leading to a range of severe developmental and metabolic abnormalities.[1][2] Accurate and early diagnosis is crucial for management and genetic counseling. While current biomarkers are effective, the exploration of novel markers could lead to improved diagnostic accuracy, disease monitoring, and a deeper understanding of the pathophysiology.

Established Biomarkers for Zellweger Syndrome

The gold standards for the biochemical diagnosis of Zellweger syndrome include the analysis of very-long-chain fatty acids (VLCFAs), plasmalogens, and pipecolic acid.[3]

Very-Long-Chain Fatty Acids (VLCFAs)

Peroxisomes are the exclusive site for the beta-oxidation of VLCFAs.[1] In Zellweger syndrome, impaired peroxisomal function leads to the accumulation of these fatty acids, particularly hexacosanoic acid (C26:0), in plasma and tissues.[1][4] The ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0 are sensitive diagnostic indicators.[3][5]

Plasmalogens

Plasmalogens are a class of ether phospholipids (B1166683) that are abundant in the brain and heart. The initial steps of their biosynthesis occur in peroxisomes.[6][7][8] Consequently, patients with Zellweger syndrome exhibit a marked deficiency of plasmalogens in their tissues and erythrocytes.[6][7][9]

Pipecolic Acid

Elevated levels of pipecolic acid in plasma are another indicator of peroxisomal dysfunction, although this marker is also associated with other conditions like pyridoxine-dependent seizures.[3]

Comparative Data of Established Biomarkers

BiomarkerPatient PopulationSample TypeMethodReported Levels in Zellweger Syndrome PatientsReported Levels in Control SubjectsReference
Hexacosanoic Acid (C26:0) Classical Zellweger Syndrome (n=15)SerumGas Chromatography-Mass Spectrometry (GC-MS)5.20 ± 1.78 µg/mLNot specified in this study, but significantly lower[3]
C26:0/C22:0 Ratio Classical Zellweger Syndrome (n=15)SerumGC-MS0.65 ± 0.18Not specified in this study, but significantly lower[3]
C24:0/C22:0 Ratio General Peroxisomal DisordersPlasmaGC-MS0.65 – 1.05 (Reference Range)< 0.033
Plasmalogens (C16:0, C18:0, C18:1) Zellweger Spectrum Disorders (n=12)Dried Blood Spots (DBS) & Erythrocytes (RBC)Capillary Gas Chromatography-Mass SpectrometrySignificantly reduced levelsEstablished normal reference ranges from 720 DBS and 473 RBC samples[9]
Phosphatidylethanolamine (B1630911) Plasmalogen Zellweger Syndrome (n=5 infants)Brain, Heart, Kidney, Skeletal Muscle, LiverNot specified<10% of normal levels~50% of total phosphatidylethanolamine in brain, heart, kidney, skeletal muscle; ~10% in liver[7]

This compound: A Potential Novel Biomarker

While not yet validated, this compound presents a compelling candidate for a novel biomarker for Zellweger syndrome. Here's the rationale and a proposed validation workflow:

Rationale for Consideration

Peroxisomes are also involved in the metabolism of branched-chain fatty acids.[1][10] For instance, the degradation of phytanic and pristanic acids, which are branched-chain fatty acids, is impaired in peroxisomal disorders.[1][11] this compound is a C24 fatty acyl-CoA with a methyl branch. It is plausible that its metabolism is also dependent on functional peroxisomes. A defect in its degradation pathway due to non-functional peroxisomes in Zellweger syndrome could lead to its accumulation.

Proposed Experimental Validation Workflow

The validation of this compound as a biomarker would require a multi-step approach, as outlined in the diagram below.

G Hypothetical Workflow for this compound Biomarker Validation cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Case-Control Study cluster_2 Phase 3: Clinical Performance Evaluation A Synthesis of this compound Standard B Development of a sensitive and specific LC-MS/MS method A->B C Method validation (linearity, accuracy, precision) B->C D Sample Collection (Plasma/Serum from Zellweger patients and healthy controls) C->D E Quantification of this compound in all samples D->E F Statistical analysis to determine significant differences E->F G Receiver Operating Characteristic (ROC) curve analysis F->G F->G I Correlation with disease severity and established biomarkers F->I H Determination of sensitivity and specificity G->H

Caption: Proposed workflow for validating this compound as a biomarker.

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids (VLCFAs) by GC-MS

This protocol is based on established methods for VLCFA analysis.[2][5]

  • Lipid Extraction: Total lipids are extracted from 100-200 µL of plasma or serum using a chloroform:methanol (2:1, v/v) solution.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic KOH to release the fatty acids. The fatty acids are then methylated using boron trifluoride-methanol to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: The FAMEs are extracted with hexane (B92381).

  • GC-MS Analysis: The hexane layer containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentrations of C22:0, C24:0, and C26:0 are determined by comparing their peak areas to those of known internal standards. The ratios of C24:0/C22:0 and C26:0/C22:0 are then calculated.

Analysis of Plasmalogens by Capillary GC-MS in Dried Blood Spots

This protocol is based on a recently developed method.[9]

  • Sample Preparation: A 3-mm punch from a dried blood spot is used.

  • Methanolysis: The sample is subjected to acidic methanolysis to simultaneously release fatty acid methyl esters (FAMEs) from the ester-linked lipids and dimethylacetals (DMAs) from the vinyl-ether-linked plasmalogens.

  • Extraction: The FAMEs and DMAs are extracted with hexane.

  • GC-MS Analysis: The hexane extract is analyzed by capillary GC-MS.

  • Quantification: The amounts of specific plasmalogen-derived DMAs (e.g., C16:0, C18:0, C18:1) and their corresponding FAs are quantified using stable isotope-labeled internal standards. Ratios of plasmalogens to fatty acids are calculated to assess plasmalogen deficiency.

Signaling and Metabolic Pathways

The core defect in Zellweger syndrome is the failure to assemble functional peroxisomes, which disrupts multiple metabolic pathways.

G Metabolic Pathways Disrupted in Zellweger Syndrome PEX_genes PEX Gene Mutations Peroxisome Defective Peroxisome Biogenesis PEX_genes->Peroxisome VLCFA_Ox Impaired VLCFA β-oxidation Peroxisome->VLCFA_Ox Plasmalogen_Syn Impaired Plasmalogen Biosynthesis Peroxisome->Plasmalogen_Syn BCFA_Ox Impaired Branched-Chain FA α/β-oxidation Peroxisome->BCFA_Ox Pipecolic_Ox Impaired Pipecolic Acid Oxidation Peroxisome->Pipecolic_Ox VLCFA_accum ↑ Very-Long-Chain Fatty Acids (C26:0) VLCFA_Ox->VLCFA_accum leads to Plasmalogen_def ↓ Plasmalogens Plasmalogen_Syn->Plasmalogen_def leads to BCFA_accum ↑ Phytanic/Pristanic Acid (? ↑ this compound) BCFA_Ox->BCFA_accum leads to Pipecolic_accum ↑ Pipecolic Acid Pipecolic_Ox->Pipecolic_accum leads to

Caption: Disrupted metabolic pathways in Zellweger syndrome.

Conclusion

The validation of this compound as a biomarker for Zellweger syndrome holds the potential to enhance the diagnostic toolkit for this devastating disorder. While currently hypothetical, the biochemical rationale is sound, and a systematic validation process, as outlined, could establish its clinical utility. Comparing its performance against established biomarkers like VLCFAs and plasmalogens will be crucial in determining its added value in terms of sensitivity, specificity, and correlation with disease severity. Further research in the untargeted metabolomic analysis of Zellweger syndrome patient samples is warranted to identify and validate novel biomarkers like this compound.[10][11]

References

A Comparative Analysis of Branched-Chain and Straight-Chain Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 14-Methyltricosanoyl-CoA and other very-long-chain fatty acids (VLCFAs), with a particular focus on the distinctions between branched-chain and straight-chain VLCFAs. Due to the limited specific experimental data on this compound, this guide will draw comparisons using well-characterized examples of both branched and straight-chain VLCFAs to highlight key differences in their physicochemical properties, metabolism, and biological activities.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids are fatty acids with carbon chains of 22 atoms or more. They are essential components of cellular structures, particularly in the formation of sphingolipids and glycerophospholipids, and as precursors for lipid mediators.[1] VLCFAs play crucial roles in various physiological processes, and their dysregulation is associated with several inherited metabolic disorders.[2]

This guide will focus on the comparative aspects of two main classes of VLCFAs:

  • Straight-Chain VLCFAs (SC-VLCFAs): These are linear fatty acids, such as lignoceric acid (C24:0) and hexacosanoic acid (C26:0).

  • Branched-Chain VLCFAs (BC-VLCFAs): These fatty acids have one or more methyl groups along their carbon chain. This compound falls into this category. Other examples include phytanic acid and pristanic acid.[3]

Physicochemical and Biological Properties: A Comparative Overview

The presence of a methyl branch in the carbon chain of BC-VLCFAs introduces significant differences in their physical and biological properties compared to their straight-chain counterparts.

PropertyStraight-Chain VLCFAs (e.g., Lignoceric Acid)Branched-Chain VLCFAs (e.g., Phytanic Acid)Key Experimental Insights
Melting Point Higher, leading to more rigid membrane structures.Significantly lower due to disruption of crystal lattice packing by the methyl group.[1]The methyl branch introduces a steric hindrance that prevents tight packing of the fatty acid chains, thus lowering the melting point.
Membrane Fluidity Decrease membrane fluidity.Increase membrane fluidity.[4]The kink in the chain caused by the methyl group increases the space between fatty acid tails in the lipid bilayer.
PPARα Activation Can act as ligands for PPARα.Potent activators of PPARα, a key regulator of lipid metabolism.[3]Branched-chain fatty acids and their CoA thioesters are high-affinity ligands for PPARα, inducing the expression of genes involved in their own degradation.[3]
Pro-inflammatory Effects Implicated in pro-inflammatory responses.Can also modulate inflammatory pathways.The specific inflammatory response can be cell-type and context-dependent.

Metabolic Pathways: Elongation and Degradation

The metabolic pathways for SC-VLCFAs and BC-VLCFAs share some common steps but also have crucial differences, particularly in their degradation.

Fatty Acid Elongation

Both SC-VLCFAs and BC-VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process involves a series of four enzymatic reactions that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[5] Specific elongase enzymes (ELOVLs) exhibit substrate preferences for different types of fatty acids.[6]

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 TER (Reduction) Acyl_CoA_n2->Acyl_CoA Further Cycles

Caption: Generalized workflow for the fatty acid elongation cycle in the endoplasmic reticulum.

Fatty Acid Degradation (β-Oxidation)

The degradation of VLCFAs primarily occurs in peroxisomes.[7] However, the initial steps for BC-VLCFAs can differ significantly from those for SC-VLCFAs.

Straight-Chain VLCFA β-Oxidation: SC-VLCFAs are shortened in the peroxisome through a standard β-oxidation pathway until they are of medium-chain length, at which point they can be further metabolized in the mitochondria.[7]

Branched-Chain VLCFA Oxidation: BC-VLCFAs with a methyl group at an odd-numbered carbon (from the carboxyl end) can undergo direct β-oxidation. However, those with a methyl group at an even-numbered carbon, like phytanic acid, first undergo α-oxidation to remove one carbon atom, allowing subsequent β-oxidation to proceed.[8]

VLCFA_Degradation cluster_SC Straight-Chain VLCFA Degradation cluster_BC Branched-Chain VLCFA Degradation SC_VLCFA Straight-Chain VLCFA-CoA SC_Peroxisome Peroxisomal β-Oxidation SC_VLCFA->SC_Peroxisome SC_Mitochondria Mitochondrial β-Oxidation SC_Peroxisome->SC_Mitochondria Shortened Acyl-CoA BC_VLCFA Branched-Chain VLCFA-CoA (e.g., Phytanoyl-CoA) Alpha_Oxidation α-Oxidation BC_VLCFA->Alpha_Oxidation If methyl branch at β-carbon BC_Peroxisome Peroxisomal β-Oxidation BC_VLCFA->BC_Peroxisome Directly if no β-branch Alpha_Oxidation->BC_Peroxisome Pristanoyl-CoA BC_Mitochondria Mitochondrial β-Oxidation BC_Peroxisome->BC_Mitochondria Shortened Acyl-CoA

Caption: Comparative overview of the degradation pathways for straight-chain and branched-chain VLCFAs.

Experimental Protocols

The analysis and quantification of VLCFAs are critical for both research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][10]

General Workflow for VLCFA Analysis

Experimental_Workflow Sample Biological Sample (Plasma, Fibroblasts) Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis of Fatty Acyl Chains Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: A typical experimental workflow for the analysis of VLCFAs from biological samples.

Sample Preparation for GC-MS Analysis
  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, cultured cells) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Hydrolysis: The esterified fatty acids are released from complex lipids by acid or base hydrolysis.

  • Derivatization: The free fatty acids are converted to their more volatile methyl ester derivatives (fatty acid methyl esters, FAMEs) by incubation with a methylating agent (e.g., BF3-methanol).

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent (e.g., hexane) for analysis.

GC-MS Analysis
  • Gas Chromatograph: A non-polar capillary column is typically used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: The separated FAMEs are ionized (usually by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the individual fatty acids.

Signaling Pathways Involving VLCFAs

VLCFAs and their derivatives are increasingly recognized as important signaling molecules.

PPARα Signaling Pathway

As mentioned, BC-VLCFAs are potent activators of PPARα. This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating the expression of enzymes involved in fatty acid oxidation.[3]

PPARa_Signaling cluster_nucleus Nucleus BC_VLCFA Branched-Chain VLCFA PPARa PPARα BC_VLCFA->PPARa activates PPRE PPRE (in DNA) PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1) PPRE->Target_Genes regulates Transcription Increased Transcription Target_Genes->Transcription

Caption: Simplified diagram of the PPARα signaling pathway activated by branched-chain VLCFAs.

Conclusion

While specific data on this compound is sparse, the broader comparison between straight-chain and branched-chain VLCFAs reveals fundamental differences in their physicochemical properties, metabolic handling, and biological activities. The presence of a methyl branch significantly alters the fatty acid's shape, leading to changes in membrane fluidity and potent activation of nuclear receptors like PPARα. Understanding these differences is crucial for researchers in lipidomics, metabolic disorders, and drug development, as the specific structure of a VLCFA can dictate its physiological and pathological role. Further research into the specific functions of less common BC-VLCFAs like this compound is warranted to fully elucidate their contribution to cellular processes.

References

Decoding Molecular Identity: A Comparative Guide to Confirming 14-Methyltricosanoyl-CoA with High-Resolution MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of 14-Methyltricosanoyl-CoA, a long-chain branched fatty acyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

The structural elucidation of long-chain fatty acyl-CoAs, particularly those with branched chains like this compound, presents a significant analytical challenge. Their low abundance in biological matrices and the presence of numerous isomers necessitate highly sensitive and specific analytical methods. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for this purpose.[1][2]

High-Resolution MS vs. Alternative Methods: A Performance Comparison

High-resolution mass spectrometry offers unparalleled mass accuracy and resolution, enabling the differentiation of molecules with very similar masses. This capability is crucial for distinguishing this compound from other endogenous lipids. The following table summarizes the key performance metrics of HRMS compared to alternative techniques.

FeatureHigh-Resolution MS (LC-MS/MS)Gas Chromatography-MS (GC-MS)Nuclear Magnetic Resonance (NMR)
Specificity Very HighHigh (with derivatization)Moderate to High
Sensitivity Very High (sub-ng/mL)[3]HighLow
Mass Accuracy < 5 ppmN/A (Nominal Mass)N/A
Sample Preparation Moderate (Lipid Extraction)Extensive (Hydrolysis & Derivatization)[4]Minimal
Analysis of Very-Long-Chain Fatty Acids ExcellentProblematic due to high boiling points and fragmentation[5]Possible, but with low sensitivity
Identification of Branching Position Inferred from fragmentationPossible with specific derivatizationDifficult
Quantitative Accuracy High (94.8% to 110.8%)[6][7]HighModerate
Quantitative Precision High (Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%)[6][7]HighModerate

Confirming this compound Identity with High-Resolution MS: An Experimental Protocol

This protocol outlines a typical workflow for the extraction and analysis of this compound from biological samples using LC-HRMS/MS.

1. Sample Preparation (Lipid Extraction)

  • Objective: To efficiently extract long-chain fatty acyl-CoAs from the sample matrix while minimizing degradation.

  • Procedure:

    • Homogenize ~50 mg of tissue or cell pellet on ice in a solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol, 3:1:1) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

    • Vortex the homogenate vigorously for 2 minutes, followed by sonication for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the lipid extract for LC-MS analysis.

2. Liquid Chromatography Separation

  • Objective: To chromatographically separate this compound from other lipid species prior to mass spectrometric analysis.

  • Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry and Tandem MS (MS/MS)

  • Objective: To accurately determine the mass of the intact molecule and generate characteristic fragment ions for structural confirmation.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS: Acquire data in the m/z range of 800-1200 with a resolution of at least 70,000.

    • MS/MS Fragmentation:

      • Select the precursor ion corresponding to the [M+H]⁺ of this compound for collision-induced dissociation (CID).

      • The key diagnostic fragmentation is a neutral loss of 507.3 Da, corresponding to the loss of the phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule.[6][7][8]

      • Further fragmentation of the acyl chain can provide information about the branching position. Cleavage on either side of the methyl branch is expected, leading to characteristic fragment ions.

Visualizing the Workflow and Identification Logic

To further clarify the experimental process and the logic behind the identification, the following diagrams are provided.

experimental_workflow sample Biological Sample extraction Lipid Extraction sample->extraction Homogenization lc LC Separation (C18) extraction->lc Supernatant Injection ms HR-MS Analysis (Full Scan) lc->ms Elution msms Tandem MS (MS/MS) ms->msms Precursor Ion Selection identification Data Analysis & Identification msms->identification Fragment Ion Spectrum

Figure 1. Experimental workflow for the analysis of this compound.

identification_logic accurate_mass Accurate Mass Measurement (HR-MS) confirmation Confirmed Identity: This compound accurate_mass->confirmation neutral_loss Characteristic Neutral Loss (-507.3 Da) neutral_loss->confirmation branched_fragmentation Acyl Chain Fragmentation (cleavage at branch point) branched_fragmentation->confirmation

Figure 2. Logical diagram for the confirmation of this compound identity.

References

Comparative Metabolomics: Unraveling the Distinct Metabolic Signatures of Branched-Chain vs. Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolic impacts of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs).

This guide provides an objective comparison of the metabolic effects of BCFAs and SCFAs, supported by experimental data. It delves into their distinct roles in cellular signaling, gene expression, and overall metabolic reprogramming. Detailed experimental protocols are provided to facilitate the replication and validation of key findings.

Introduction: A Tale of Two Fatty Acids

Branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) are two classes of fatty acids that, despite their structural similarities, exert remarkably different effects on cellular metabolism and signaling. BCFAs, characterized by methyl branches along their carbon backbone, are primarily derived from the diet, particularly from dairy products and ruminant meat, and can also be synthesized by gut bacteria. In contrast, SCFAs are key metabolites produced by the gut microbiota through the fermentation of dietary fibers. This guide will explore the comparative metabolomics of these two fatty acid classes, highlighting their unique impacts on metabolic health and disease.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the quantitative effects of BCFAs and SCFAs on gene expression related to lipid metabolism and inflammation. These data are compiled from studies on human hepatocyte and adipocyte cell lines, providing a clear comparison of their distinct regulatory roles.

Table 1: Comparative Effects of Iso- and Anteiso-BCFAs on Gene Expression in Human Hepatocytes (HepG2 cells)

GeneFunctionEffect of Iso-BCFA (14-MPA)Effect of Anteiso-BCFA (12-MTA)Reference
FASN Fatty Acid Synthesis↓ Decreased Expression↑ Increased Expression[1]
SREBP1 Lipid Metabolism Regulation↓ Decreased ExpressionNo significant effect[1]
CRP Inflammation↓ Decreased Expression↑ Increased Expression[1]
IL-6 Inflammation↓ Decreased Expression↑ Increased Expression[1]

Data from a study investigating the effects of 14-methylpentadecanoic acid (14-MPA, an iso-BCFA) and 12-methyltetadecanoic acid (12-MTA, an anteiso-BCFA) on gene expression in HepG2 cells.[1]

Table 2: Comparative Effects of Iso- and Anteiso-BCFAs on Gene Expression in Human Visceral Adipocytes

GeneFunctionEffect of Iso-BCFA (14-MPA)Effect of Anteiso-BCFA (12-MTA)Reference
FASN Fatty Acid Synthesis↑ Increased Expression↓ Decreased Expression[2]
SREBP1 Lipid Metabolism Regulation↓ Decreased ExpressionNo significant effect[2]
SCD1 Fatty Acid Desaturation↓ Decreased Expression↓ Decreased Expression
ELOVL6 Fatty Acid Elongation↓ Decreased Expression↑ Increased Expression[2]
IL-6 Inflammation↓ Decreased Expression↑ Increased Expression

Data from a study on human visceral adipocytes treated with 14-methylpentadecanoic acid (iso-BCFA) and 12-methyltetradecanoic acid (anteiso-BCFA).[2]

Signaling Pathways: Distinct Mechanisms of Action

BCFAs and SCFAs modulate distinct signaling pathways to exert their metabolic effects. BCFAs are known to interact with nuclear receptors like PPARα and regulate the SREBP-1c pathway, which are central to lipid metabolism. In contrast, SCFAs primarily signal through G-protein coupled receptors (GPCRs) on the cell surface, influencing a wide range of cellular processes, including immune responses and gut hormone secretion.

Branched-Chain Fatty Acid (BCFA) Signaling

dot

BCFA_Signaling cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus BCFA BCFA (e.g., iso-BCFA) PPARa PPARα BCFA->PPARa Activates SREBP1c SREBP-1c BCFA->SREBP1c Inhibits TargetGenes Target Genes (FASN, SCD1, etc.) PPARa->TargetGenes Regulates Expression SREBP1c->TargetGenes Regulates Expression LipidMetabolism ↓ Triglyceride Synthesis ↓ Inflammation TargetGenes->LipidMetabolism

Caption: BCFA signaling pathway in metabolic regulation.

Short-Chain Fatty Acid (SCFA) Signaling

dot

SCFA_Signaling cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_membrane Cell Membrane SCFA SCFA (Butyrate, Propionate, Acetate) GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 GPR109a GPR109a SCFA->GPR109a G_protein G-protein Signaling Cascade GPR41->G_protein GPR43->G_protein GPR109a->G_protein Downstream ↓ Inflammation ↑ Gut Barrier Function ↑ Hormone Secretion G_protein->Downstream

Caption: SCFA signaling through G-protein coupled receptors.

Experimental Protocols

This section provides detailed methodologies for the analysis of BCFAs and SCFAs in biological samples, enabling researchers to conduct their own comparative metabolomic studies.

General Experimental Workflow for Fatty Acid Metabolomics

Experimental_Workflow

References

Validating Enzyme Kinetics of 14-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the enzyme kinetics of 14-Methyltricosanoyl-CoA, a very-long-chain branched fatty acid. Due to the limited direct experimental data on this specific substrate, this document leverages kinetic data from analogous very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to provide a predictive comparison. The primary enzyme classes discussed are Acyl-CoA Synthetases (ACS), which activate fatty acids, and Acyl-CoA Oxidases (ACOX), the first and often rate-limiting enzyme in their peroxisomal β-oxidation.

Data Presentation: Comparative Enzyme Kinetics

The kinetic parameters for enzymes acting on very-long-chain and branched-chain fatty acyl-CoAs can vary significantly based on the specific enzyme isoform, tissue source, and experimental conditions. The following tables summarize known kinetic data for substrates comparable to this compound, offering a baseline for expected performance.

Table 1: Kinetic Parameters of Acyl-CoA Synthetases (ACS) for Various Fatty Acyl Substrates

EnzymeOrganism/TissueSubstrateApparent K_m (µM)Reference
Long-Chain Acyl-CoA SynthetaseRat Liver NucleiPalmitic acid (16:0)<12.8[1]
Long-Chain Acyl-CoA SynthetaseRat Liver NucleiLinoleic acid (18:2n-6)~12.8[1]
Long-Chain Acyl-CoA SynthetaseRat Liver Nuclei8,11,14-Eicosatrienoic acid (20:3n-6)>12.8[1]

Note: The enzyme appears to be saturated at a substrate concentration of 12.8 µM for all tested acids[1]. The lower apparent K_m for palmitic acid suggests a higher affinity for this saturated fatty acid compared to the longer chain polyunsaturated fatty acids[1].

Table 2: Ligand Binding Affinities of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) for VLCFA-CoAs and BCFA-CoAs

LigandK_d (nM)Reference
Lignoceroyl-CoA (C24:0)3-29[2]
Hexacosanoyl-CoA (C26:0)3-29[2]
Phytanoyl-CoA~11[2]
Pristanoyl-CoA~11[2]

Note: The CoA thioesters of very-long-chain and branched-chain fatty acids are high-affinity ligands for PPARα, a key regulator of lipid metabolism[2]. This suggests that these molecules are potent signaling molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable kinetic data. Below are protocols for the key enzymes involved in the metabolism of this compound.

Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity

This method is adapted from protocols for long-chain fatty acyl-CoA synthetase activity and is highly sensitive[3]. It relies on the quantification of a radiolabeled fatty acyl-CoA product.

Materials:

  • Cell or tissue lysates

  • ATP, Coenzyme A, Mg²⁺

  • Radiolabeled 14-Methyltricosanoic acid bound to bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates.

  • Incubate the lysates with a reaction mixture containing ATP, coenzyme A, Mg²⁺, and the radiolabeled 14-Methyltricosanoic acid-BSA complex.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a strong acid).

  • Exploit the differential phase partitioning of fatty acids and acyl-CoAs to separate the product from the unreacted substrate.

  • Quantify the amount of generated radiolabeled this compound by scintillation counting.

Protocol 2: Continuous Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This assay measures the rate of hydrogen peroxide (H₂O₂) production, a direct product of the acyl-CoA oxidase reaction, through a coupled reaction that generates a colored product. This protocol is based on established methods for peroxisomal acyl-CoA oxidase[4][5][6].

Materials:

  • Purified peroxisomal fraction or cell lysate

  • This compound (substrate)

  • Reaction Buffer (e.g., 50 mM MES, pH 8.0)

  • 4-Aminoantipyrine

  • Phenol

  • Horseradish Peroxidase (POD)

  • Flavin Adenine Dinucleotide (FAD)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine, phenol, FAD, and horseradish peroxidase.

  • Add the enzyme sample (e.g., peroxisomal fraction) to the cocktail in a cuvette.

  • Initiate the reaction by adding the substrate, this compound.

  • Continuously monitor the increase in absorbance at 500 nm at 30°C. The rate of color formation is proportional to the acyl-CoA oxidase activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of the quinoneimine dye formed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and experimental workflow for the validation of enzyme kinetics with this compound.

Signaling_Pathway cluster_activation Cytosol/ER cluster_transport Peroxisomal Membrane cluster_oxidation Peroxisome 14-MTCA 14-Methyltricosanoic Acid ACS Acyl-CoA Synthetase (ACS) 14-MTCA->ACS ATP, CoA-SH 14-MTCA-CoA This compound ABCD1 ABCD1 Transporter 14-MTCA-CoA->ABCD1 ACS->14-MTCA-CoA AMP, PPi 14-MTCA-CoA_perox This compound ABCD1->14-MTCA-CoA_perox ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Oxidation_Products β-Oxidation Products ACOX1->Oxidation_Products H2O2 14-MTCA-CoA_perox->ACOX1 O2 Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization & Lysis Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Lysate Cell-Free Lysate/ Purified Enzyme Centrifugation->Lysate Assay_Setup Assay Setup with This compound & Cofactors Lysate->Assay_Setup Incubation Incubation at Controlled Temperature Assay_Setup->Incubation Measurement Data Acquisition (e.g., Spectrophotometry) Incubation->Measurement Raw_Data Raw Kinetic Data Measurement->Raw_Data Plotting Michaelis-Menten Plot Raw_Data->Plotting Calculation Calculation of Km and Vmax Plotting->Calculation Results Kinetic Parameters Calculation->Results

References

A Comparative Guide to the Metabolic Fates of 14-Methyltricosanoyl-CoA and Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known metabolic effects and pathways of pristanoyl-CoA and the putative metabolism of 14-Methyltricosanoyl-CoA. While pristanoyl-CoA is a well-characterized intermediate in the degradation of phytanic acid, data on this compound is sparse. This comparison, therefore, juxtaposes the established knowledge of pristanoyl-CoA with a hypothetical metabolic pathway for this compound, based on the general principles of fatty acid oxidation.

Introduction

Pristanoyl-CoA is a multi-methyl-branched fatty acyl-CoA derived from the alpha-oxidation of phytanic acid, a dietary branched-chain fatty acid. Its metabolism is crucial for preventing the accumulation of phytanic acid, which can lead to severe neurological damage as seen in Refsum's disease. In contrast, this compound is a long-chain fatty acyl-CoA with a single methyl branch. Its metabolic significance and pathway are not well-documented in publicly available literature, but its structure suggests it would also undergo a modified beta-oxidation pathway.

Comparative Data Summary

Due to the limited research on this compound, a direct quantitative comparison with pristanoyl-CoA is not currently possible. The following table summarizes the known properties of pristanoyl-CoA and the inferred properties of this compound.

FeaturePristanoyl-CoAThis compound (Inferred)
Molecular Formula C40H72N7O17P3SC45H82N7O17P3S
Molecular Weight ~1048.4 g/mol 1118.16 g/mol
Origin Product of phytanic acid alpha-oxidationLikely from the metabolism of 14-methyltricosanoic acid
Metabolic Pathway Peroxisomal beta-oxidationPutative mitochondrial and/or peroxisomal beta-oxidation
Key Enzymes Branched-chain acyl-CoA oxidase, Multifunctional protein 2 (MFP2), Sterol carrier protein X (SCPX)Likely involves acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases
Metabolic Products Acetyl-CoA, Propionyl-CoA, 4,8-dimethylnonanoyl-CoAExpected to be a series of acetyl-CoA molecules and a single propionyl-CoA

Metabolic Pathways

The Established Pathway of Pristanoyl-CoA

Pristanoyl-CoA is metabolized through a series of beta-oxidation cycles within the peroxisomes. The presence of methyl branches necessitates a specific enzymatic machinery distinct from that for straight-chain fatty acids.

The catabolism of pristanoyl-CoA yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. The remaining 4,8-dimethylnonanoyl-CoA is transported to the mitochondria for further oxidation.

Pristanoyl_CoA_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanoyl_CoA Pristanoyl-CoA Beta_Ox_Cycle1 β-Oxidation Cycle 1 Pristanoyl_CoA->Beta_Ox_Cycle1 Propionyl_CoA1 Propionyl-CoA Beta_Ox_Cycle1->Propionyl_CoA1 Product Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Beta_Ox_Cycle1->Trimethyltridecanoyl_CoA Intermediate Beta_Ox_Cycle2 β-Oxidation Cycle 2 Trimethyltridecanoyl_CoA->Beta_Ox_Cycle2 Acetyl_CoA1 Acetyl-CoA Beta_Ox_Cycle2->Acetyl_CoA1 Product Dimethylundecanoyl_CoA 2,6,10-Trimethyl- undecanoyl-CoA Beta_Ox_Cycle2->Dimethylundecanoyl_CoA Intermediate Beta_Ox_Cycle3 β-Oxidation Cycle 3 Dimethylundecanoyl_CoA->Beta_Ox_Cycle3 Propionyl_CoA2 Propionyl-CoA Beta_Ox_Cycle3->Propionyl_CoA2 Product Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA Beta_Ox_Cycle3->Dimethylnonanoyl_CoA Intermediate Mito_Ox Further Oxidation Dimethylnonanoyl_CoA->Mito_Ox Carnitine Shuttle

Fig. 1: Peroxisomal beta-oxidation of pristanoyl-CoA.
Hypothetical Metabolic Pathway for this compound

Based on the metabolism of other long-chain and branched-chain fatty acids, this compound would likely undergo beta-oxidation. The position of the methyl group at an even-numbered carbon (C14) means that standard beta-oxidation can proceed up to the branch point. The final cycle of beta-oxidation would yield propionyl-CoA instead of acetyl-CoA.

A Guide to Ensuring Reproducibility in 14-Methyltricosanoyl-CoA Measurements Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methodologies

The quantification of acyl-CoAs is predominantly achieved through mass spectrometry-based techniques, which offer high sensitivity and specificity. The choice of method can significantly impact the results, and understanding their comparative performance is crucial.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)
Sample Derivatization Not always required, but can improve ionization efficiency.Typically required to create volatile derivatives (e.g., FAMEs).
Sensitivity High, with Limits of Detection (LOD) in the fmol to pmol range.[1]High, with LODs in the µM range for some applications.[2]
Specificity High, especially with techniques like Multiple Reaction Monitoring (MRM).High, but may have challenges in separating isomers.[3]
Throughput Can be adapted for high-throughput analysis.Generally lower throughput due to longer run times.[3]
Applicability to Long-Chain Acyl-CoAs Well-suited for direct analysis of intact acyl-CoAs.[1]Indirectly applicable after hydrolysis and derivatization of the fatty acid.
Reported Reproducibility (for similar compounds) Intra-batch CV <5% is achievable.[4]Good linearity (R² ≥ 0.997) has been reported for fatty acids.[2]

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible research. Below are generalized protocols for the analysis of acyl-CoAs using LC-MS/MS, which would be the recommended approach for 14-Methyltricosanoyl-CoA.

Protocol 1: Sample Extraction of Acyl-CoAs from Biological Samples

This protocol is a generalized procedure and may require optimization based on the specific sample matrix.

  • Homogenization: Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80:20 methanol:water or perchloric acid).[5] The choice of solvent can impact extraction efficiency and background noise.[5]

  • Internal Standards: Add a suitable internal standard, preferably a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled acyl-CoA), to the extraction mixture to account for variations in extraction efficiency and matrix effects.[6]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solid-Phase Extraction (SPE): For samples with high background interference, an SPE clean-up step can be employed to concentrate the analyte and remove interfering substances.[5]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A could be an aqueous solution with a buffer (e.g., ammonium (B1175870) formate), and Mobile Phase B could be an organic solvent like acetonitrile (B52724) or methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated after fragmentation.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for the specific analyte to achieve maximum sensitivity.

Key Factors Influencing Inter-Laboratory Reproducibility

  • Standardization of Protocols: All participating laboratories must adhere to the same, highly detailed standard operating procedures (SOPs) for sample collection, storage, extraction, and analysis.

  • Reference Materials: The use of certified reference materials or well-characterized in-house standards is crucial for instrument calibration and ensuring consistency across labs.

  • Internal Standards: The consistent use of the same internal standard at the same concentration in all samples is critical for accurate quantification.

  • Data Analysis Procedures: The methods for peak integration, calibration curve generation, and statistical analysis must be harmonized.

  • Instrument Performance and Calibration: Regular maintenance and calibration of LC-MS/MS systems are necessary to ensure consistent performance.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow and a simplified metabolic context for a generic long-chain fatty acyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Caption: A generalized experimental workflow for the quantification of this compound.

metabolic_pathway FattyAcid 14-Methyltricosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FattyAcid->Acyl_CoA_Synthetase ATP, CoA Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule AMP, PPi Metabolic_Fates Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Target_Molecule->Metabolic_Fates

Caption: A simplified diagram showing the activation of a fatty acid to its CoA derivative.

Conclusion

Achieving high reproducibility in the measurement of this compound across different laboratories is a challenging but attainable goal. It requires a concerted effort to standardize analytical methodologies, with a strong preference for robust techniques like LC-MS/MS. By implementing harmonized protocols, utilizing appropriate standards, and adhering to rigorous quality control measures, the scientific community can generate more reliable and comparable data, thereby accelerating research and development efforts that involve this and other complex lipid molecules.

References

Assessment of 14-Methyltricosanoyl-CoA as a Diagnostic Marker: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and biomedical databases reveals a significant lack of specific information regarding the diagnostic specificity of elevated 14-Methyltricosanoyl-CoA. Currently, this molecule is not recognized as a biomarker for any specific disease, and there is no established body of research detailing its clinical utility, diagnostic accuracy, or comparisons with other diagnostic methods.

While information on this compound is scarce, an examination of its parent compound, tricosanoic acid, and the broader class of odd-chain and methylated fatty acids can provide some context for potential research avenues.

The Parent Compound: Tricosanoic Acid (C23:0)

Tricosanoic acid is a very-long-chain saturated fatty acid with an odd number of carbon atoms. The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids, and alterations in their levels have been associated with several physiological and pathological states.

Potential Clinical Associations of Elevated Odd-Chain Fatty Acids:

  • Vitamin B12 Deficiency: The metabolism of odd-chain fatty acids produces propionyl-CoA, which is converted to succinyl-CoA in a vitamin B12-dependent step before entering the citric acid cycle. A deficiency in vitamin B12 can lead to a buildup of propionyl-CoA and, consequently, an accumulation of odd-chain fatty acids, including tricosanoic acid.[1][2]

  • Gut Dysbiosis: The gut microbiota can produce propionate, a precursor for the synthesis of odd-chain fatty acids.[1][2] Alterations in the composition and function of the gut microbiome could therefore influence the levels of circulating odd-chain fatty acids.

  • Neurological Health: Some studies have explored the association between serum levels of tricosanoic acid and cognitive function in older adults, suggesting a potential link with neurodegenerative diseases such as Alzheimer's disease.[3]

  • Kidney Disease: Changes in the profiles of very-long-chain fatty acids, including tricosanoic acid, have been observed in patients with chronic kidney disease.

It is crucial to note that these associations are with the parent compound, tricosanoic acid, and not specifically with its 14-methylated form. The metabolic pathways leading to the specific methylation of tricosanoyl-CoA at the 14th position are not well-described in the available literature.

Potential Metabolic Pathways

The metabolism of odd-chain fatty acids involves beta-oxidation, which shortens the carbon chain, yielding acetyl-CoA and a final three-carbon unit, propionyl-CoA.[4][5] Propionyl-CoA is then carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, which enters the citric acid cycle.[4] The elongation of fatty acids, including odd-chain fatty acids, also occurs.[4][5] However, the specific enzymatic processes that would lead to the methylation of tricosanoyl-CoA at the 14-carbon position are not established.

Below is a generalized workflow for the analysis of acyl-CoAs, which would be the starting point for any investigation into this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Extraction Extraction Homogenization->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) LC-MS/MS LC-MS/MS Derivatization (Optional)->LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry GC-MS GC-MS Derivatization (Optional)->GC-MS Gas Chromatography- Mass Spectrometry Quantification Quantification LC-MS/MS->Quantification GC-MS->Quantification Identification Identification Quantification->Identification Biomarker Discovery Biomarker Discovery Identification->Biomarker Discovery

Caption: Generalized workflow for acyl-CoA analysis.

Experimental Protocols for Acyl-CoA Analysis

Given the lack of specific methods for this compound, this section outlines a general approach for the analysis of acyl-CoAs from biological samples, which could be adapted for this specific molecule.

1. Sample Preparation:

  • Homogenization: Tissues or cells are homogenized in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation of acyl-CoAs.

  • Extraction: Acyl-CoAs are typically extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with organic solvents.

  • Derivatization (Optional): For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acid moiety is often derivatized to a more volatile form, such as a methyl ester. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is not always necessary but can be used to improve ionization efficiency.

2. Analytical Instrumentation:

  • LC-MS/MS: This is the most common and sensitive method for the analysis of acyl-CoAs. It allows for the separation of different acyl-CoA species by liquid chromatography followed by their detection and quantification by tandem mass spectrometry.

  • GC-MS: This method is suitable for the analysis of the fatty acid components of acyl-CoAs after derivatization.

3. Data Analysis:

  • Quantification: The concentration of the target acyl-CoA is determined by comparing its signal to that of a known amount of an internal standard.

  • Identification: The identity of the acyl-CoA is confirmed by its retention time and mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer.

Conclusion

The request to assess the diagnostic specificity of elevated this compound cannot be fulfilled at this time due to a lack of available scientific data. This molecule is not an established biomarker, and there are no published studies to support its use in a clinical diagnostic setting. Consequently, a comparison with alternative diagnostic methods is not possible.

Future research would first need to establish a clear and consistent association between elevated levels of this compound and a specific disease state. This would require the development and validation of a robust analytical method for its quantification in biological samples, followed by case-control and longitudinal studies to determine its sensitivity, specificity, and predictive value as a diagnostic marker. Until such research is conducted and published, any discussion of its diagnostic utility remains speculative.

References

Safety Operating Guide

Navigating the Disposal of 14-Methyltricosanoyl-CoA: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle 14-Methyltricosanoyl-CoA with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste process. Adherence to institutional and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Classification: Treat this compound as a non-halogenated organic chemical waste.

  • Segregation: Do not mix this compound with other waste categories such as acids, bases, or halogenated organics.[1] Incompatible chemicals can react dangerously. Keep solids and liquids in separate waste streams.[1]

2. Container Selection and Labeling:

  • Container Choice: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[1][2] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Avoid using food containers.[1]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] Do not use abbreviations or chemical formulas.[1][3] The label should also include the date of waste generation and the principal investigator's name and contact information.[4]

3. Waste Accumulation and Storage:

  • Fill Level: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.[1]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[2] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent spills.[2]

4. Disposal of Contaminated Materials:

  • Labware: Any labware (e.g., glassware, pipette tips) that has come into direct contact with this compound should be disposed of as hazardous waste.[3]

  • PPE: Contaminated gloves and other disposable PPE should also be collected in a designated hazardous waste container.

5. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][4] Follow their specific procedures for waste collection requests.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1][3]

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular solid waste stream.[4]

Quantitative Guidelines for Hazardous Waste Storage

ParameterGuidelineRationale
Liquid Waste Container Fill Level Do not exceed 80% capacity[1]To allow for thermal expansion of the liquid and prevent spills.
Waste Storage Time Limit Must be collected within 90 days of generation[2]To comply with regulatory storage time limits for hazardous waste.
Maximum Accumulation Volume Up to 55 gallons of an individual waste streamExceeding this amount may trigger more stringent regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Identify as Non-Halogenated Organic Waste B->C D Select a Compatible, Leak-Proof Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Add Waste to Container (Do not exceed 80% fill) E->F G Securely Seal Container F->G H Store in Designated Hazardous Waste Area G->H I Use Secondary Containment H->I J Dispose of Contaminated Labware and PPE as Hazardous Waste I->J K Contact Environmental Health & Safety (EHS) for Pickup J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 14-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 14-Methyltricosanoyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling analogous long-chain fatty acyl-CoA compounds in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. Given its biochemical nature, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact. The following table summarizes the recommended personal protective equipment.

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[1]Protects eyes from potential splashes of solutions containing the compound.
Face Protection Face shield (in addition to goggles).[1]Recommended when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1]Provides a barrier against skin contact. Gloves should be inspected for integrity before each use.[1]
Double-gloving.[1]Recommended when handling concentrated solutions or for prolonged procedures.[1]
Body Protection Fully-buttoned laboratory coat.[1]Protects skin and personal clothing from contamination.[1]
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.[1]
Respiratory Protection Work in a certified chemical fume hood.[1]Prevents inhalation of any aerosols or particulates.[1]
NIOSH-approved respirator.May be required based on a comprehensive risk assessment, especially if a fume hood is not available.

Operational Plan: Step-by-Step Handling Protocol

A structured approach is crucial when working with a novel compound like this compound. The following protocol provides a general workflow.

1. Preparation and Planning:

  • Obtain and Review SDS: Before beginning any work, obtain the specific Safety Data Sheet for this compound from the manufacturer. While a specific SDS was not publicly available, general safety practices for similar compounds should be followed.

  • Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood.[1]

  • Prepare Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.

2. Reconstitution and Aliquoting:

  • Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.

  • Controlled Environment: Perform all weighing and reconstitution of the solid compound within a chemical fume hood to minimize inhalation risk.[1]

  • Use Appropriate Solvent: Dissolve the compound in a solvent as recommended by the manufacturer or based on its chemical properties.

  • Aliquot for Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer, typically at -20°C or -80°C.

3. Experimental Use:

  • Mindful Technique: Handle all solutions with care to prevent splashes and spills.[1]

  • Avoid Contamination: Use sterile techniques and filtered pipette tips to maintain the integrity of the compound and prevent cross-contamination.

4. Post-Experiment:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate deactivating solution or 70% ethanol.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[1]

    • Liquid Waste: Unused solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Container Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.

Compound Data

PropertyValue
Molecular Formula C45H82N7O17P3S
Molecular Weight 1118.16 g/mol
Canonical SMILES O[C@H]1--INVALID-LINK--(O)=O)COP(OP(OCC(C)(C)--INVALID-LINK--C(NCCC(NCCSC(CCCCCCCCCCCCC(CCCCCCCCC)C)=O)=O)=O)(O)=O)(O)=O">C@@HN2C3=NC=NC(N)=C3N=C2
Storage Conditions Store in a sealed container away from light.

Data sourced from Alfa Chemistry.[2]

Experimental Workflow

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 Start Work handle2 Reconstitute handle1->handle2 handle3 Aliquot handle2->handle3 exp1 Perform Assay handle3->exp1 clean1 Decontaminate Workspace exp1->clean1 End Work clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3

Caption: Figure 1: General Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.